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  • Product: 2-Cyclopropylcyclobutanol
  • CAS: 1803581-28-3

Core Science & Biosynthesis

Foundational

The Synthesis of 2-Cyclopropylcyclobutanol and its Derivatives: A Technical Guide for Medicinal Chemists and Synthetic Professionals

Abstract The unique conformational constraints and rich three-dimensional architecture of cyclobutane and cyclopropane rings have positioned them as highly sought-after motifs in modern drug discovery. This technical gui...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unique conformational constraints and rich three-dimensional architecture of cyclobutane and cyclopropane rings have positioned them as highly sought-after motifs in modern drug discovery. This technical guide provides an in-depth exploration of the synthesis of 2-cyclopropylcyclobutanol, a molecule that synergistically combines the desirable attributes of both these small carbocycles. We will delve into the primary synthetic strategies, with a particular focus on photochemical pathways such as the Paternò–Büchi reaction, and a robust two-step approach involving the formation and subsequent reduction of 2-cyclopropylcyclobutanone. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and organic synthesis, offering not only theoretical insights but also practical, actionable protocols and an overview of the potential applications of this intriguing class of molecules.

Introduction: The Strategic Value of Small Rings in Drug Design

In the quest for novel therapeutics with enhanced efficacy, selectivity, and metabolic stability, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional structural motifs into drug candidates.[1] The cyclobutane ring, with its puckered conformation, and the cyclopropane ring, with its unique electronic properties and conformational rigidity, are at the forefront of this trend.[2][3] The combination of these two small rings in a single scaffold, as seen in 2-cyclopropylcyclobutanol, presents a compelling opportunity to explore novel chemical space and develop drug candidates with improved pharmacological profiles.[4]

The cyclopropyl group can act as a bioisostere for various functional groups, enhancing metabolic stability and binding affinity.[3] Similarly, the cyclobutane moiety can serve as a conformationally restricted linker, improving target selectivity and reducing off-target effects.[1] This guide will provide the synthetic knowledge necessary to access 2-cyclopropylcyclobutanol and its derivatives, empowering researchers to harness the potential of these unique structural motifs.

Key Synthetic Strategies

The synthesis of 2-cyclopropylcyclobutanol can be approached through several strategic pathways. The most prominent and practical methods involve either a direct photochemical cycloaddition or a two-step sequence involving a cyclobutanone intermediate.

The Paternò–Büchi Reaction: A Photochemical Approach

The Paternò–Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane.[4] This oxetane can then be reductively cleaved to afford the corresponding cyclobutanol. In the context of 2-cyclopropylcyclobutanol synthesis, this would involve the reaction of cyclopropyl glyoxal (or a suitable derivative) with ethylene, or more practically, the reaction of a cyclopropyl-containing alkene with a carbonyl compound.

Mechanism: The reaction is initiated by the photoexcitation of the carbonyl compound to its singlet excited state (S₁), which can then undergo intersystem crossing to the more stable triplet state (T₁).[5] The excited carbonyl, in either its singlet or triplet state, adds to the ground-state alkene to form a diradical intermediate. Subsequent spin inversion and ring closure yield the oxetane product.[6]

PaternòBüchi Carbonyl R₂C=O Light Alkene R'₂C=CR'₂ ExcitedCarbonyl [R₂C=O]* Light->ExcitedCarbonyl Excitation Diradical R₂Ċ-O-CR'₂-ĊR'₂ ExcitedCarbonyl->Diradical + Alkene Oxetane Oxetane Diradical->Oxetane Ring Closure

Figure 1: Generalized mechanism of the Paternò–Büchi reaction.

Application to 2-Cyclopropylcyclobutanol Synthesis: A plausible route involves the photocycloaddition of cyclopropylacetaldehyde with a suitable alkene, followed by ring opening of the resulting oxetane. However, controlling the regioselectivity and the potential for side reactions of the cyclopropyl group under photochemical conditions are key considerations.

Synthesis via 2-Cyclopropylcyclobutanone

A more controlled and arguably more versatile approach to 2-cyclopropylcyclobutanol is a two-step synthesis commencing with the formation of 2-cyclopropylcyclobutanone. This intermediate can then be selectively reduced to the desired alcohol.

The construction of the 2-substituted cyclobutanone core can be achieved through several methods, with the [2+2] cycloaddition of a ketene to an alkene being a prominent strategy.[7] For the synthesis of 2-cyclopropylcyclobutanone, the reaction of cyclopropylketene with ethylene or a suitable ethylene equivalent would be the target transformation.

Alternative Route: Ring Expansion of a Cyclopropyl Ketone: An alternative, though mechanistically complex, approach involves the Lewis acid-catalyzed ring expansion of a 1-acyl-1-cyclopropylcyclopropane derivative.[8][9] This method takes advantage of the inherent ring strain of the cyclopropane ring to drive the formation of the more stable cyclobutane ring.

RingExpansion CyclopropylKetone Cyclopropyl Ketone Derivative LewisAcid Lewis Acid Carbocation Carbocation Intermediate LewisAcid->Carbocation Activation Cyclobutanone 2-Cyclopropylcyclobutanone Carbocation->Cyclobutanone Rearrangement

Figure 2: Conceptual pathway for ring expansion of a cyclopropyl ketone.

The reduction of the ketone functionality in 2-cyclopropylcyclobutanone to the corresponding alcohol is a standard transformation in organic synthesis. The choice of reducing agent will determine the stereochemical outcome of the reaction.

Reducing AgentTypical ConditionsExpected Outcome
Sodium Borohydride (NaBH₄)Methanol, 0 °C to rtMixture of cis and trans isomers, often favoring the thermodynamically more stable trans isomer.
Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Et₂O, 0 °CPotentially a different diastereomeric ratio compared to NaBH₄ due to its greater reactivity.
L-Selectride®Anhydrous THF, -78 °CHigh stereoselectivity for the formation of the cis isomer due to the steric bulk of the reducing agent.

Experimental Protocols

The following protocols are proposed based on established methodologies for similar transformations and are intended to serve as a starting point for optimization.

Proposed Synthesis of 2-Cyclopropylcyclobutanone via [2+2] Cycloaddition

This protocol is adapted from general procedures for ketene-alkene cycloadditions.

Step 1: Generation of Cyclopropylketene

  • To a solution of cyclopropanecarbonyl chloride (1.0 eq) in anhydrous diethyl ether at 0 °C, add triethylamine (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour. The resulting solution contains in situ generated cyclopropylketene.

Step 2: [2+2] Cycloaddition with Ethylene

  • In a high-pressure reaction vessel, cool the solution of cyclopropylketene to -78 °C.

  • Introduce a controlled stream of ethylene gas into the vessel, maintaining the temperature at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Carefully vent the excess ethylene and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-cyclopropylcyclobutanone.

Proposed Reduction of 2-Cyclopropylcyclobutanone to 2-Cyclopropylcyclobutanol

Procedure:

  • Dissolve 2-cyclopropylcyclobutanone (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-cyclopropylcyclobutanol.

Applications in Drug Discovery and Medicinal Chemistry

The 2-cyclopropylcyclobutanol scaffold and its derivatives are of significant interest in drug discovery for several reasons:

  • Conformational Restriction: The rigid cyclobutane ring restricts the conformational freedom of appended pharmacophores, which can lead to increased binding affinity and selectivity for the target protein.[1]

  • Metabolic Stability: The cyclopropyl group is known to enhance metabolic stability by blocking sites of oxidative metabolism.[3]

  • Novel Chemical Space: The unique three-dimensional shape of these molecules allows for the exploration of novel regions of chemical space, potentially leading to the discovery of first-in-class therapeutics.

  • Bioisosteric Replacement: The cyclopropylmethyl alcohol moiety can serve as a bioisostere for other functional groups, such as amides or carboxylic acids, with improved physicochemical properties.

While specific examples of biologically active derivatives of 2-cyclopropylcyclobutanol are not yet widely reported in the literature, the foundational principles of medicinal chemistry strongly suggest their potential in various therapeutic areas, including oncology, neuroscience, and infectious diseases.

Conclusion

The synthesis of 2-cyclopropylcyclobutanol and its derivatives represents a compelling area of research for synthetic and medicinal chemists. The methodologies outlined in this guide, particularly the robust two-step approach via 2-cyclopropylcyclobutanone, provide a clear pathway to access this valuable scaffold. The unique combination of the conformational constraints of the cyclobutane ring and the advantageous properties of the cyclopropyl group makes these molecules highly attractive for the development of next-generation therapeutics. Further exploration of the derivatization of the 2-cyclopropylcyclobutanol core is anticipated to yield novel compounds with significant biological activity.

References

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Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Cyclopropyl-Substituted Carbocycles

Foreword: The Cyclopropyl Moiety—A Privileged Scaffold in Modern Chemistry The cyclopropane ring, the smallest of the carbocycles, is far more than a chemical curiosity. Its unique electronic structure and inherent ring...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Cyclopropyl Moiety—A Privileged Scaffold in Modern Chemistry

The cyclopropane ring, the smallest of the carbocycles, is far more than a chemical curiosity. Its unique electronic structure and inherent ring strain—approximately 29.0 kcal/mol—confer upon it a fascinating blend of stability and reactivity.[1] In the context of drug discovery and development, the cyclopropyl group has emerged as a "privileged" structural motif. Its incorporation into a carbocyclic framework can significantly enhance a molecule's pharmacological profile by imposing conformational rigidity, improving metabolic stability by shielding adjacent positions from oxidative metabolism, and modulating electronic properties.[2][3][4] The cyclopropyl ring can act as a bioisostere for phenyl rings or gem-dimethyl groups, offering a tool to fine-tune potency, reduce off-target effects, and improve pharmacokinetic properties such as brain permeability and plasma clearance.[2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for constructing cyclopropyl-substituted carbocycles. We will move beyond a simple recitation of reactions to explore the mechanistic underpinnings, the rationale behind procedural choices, and the practical applications of these powerful synthetic tools.

Chapter 1: Foundational Strategies: Cyclopropanation of Alkenes

The most direct and widely employed method for constructing a cyclopropane ring is the addition of a C1 unit to an alkene. This transformation is typically mediated by highly reactive species like carbenes or their stabilized equivalents, carbenoids.[5]

The Simmons-Smith Reaction and its Progeny: A Carbenoid-Based Approach

The Simmons-Smith reaction is a cornerstone of cyclopropanation, valued for its reliability and stereospecificity.[6][7] It involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which delivers a methylene group to both carbons of an alkene simultaneously in a concerted, cheletropic fashion.[5][7] This concerted mechanism ensures that the stereochemistry of the starting alkene is faithfully translated to the cyclopropane product; a cis-alkene yields a cis-substituted cyclopropane, and a trans-alkene yields the trans product.[5][8]

Causality in Mechanism: The Carbenoid Intermediate

The active species is not a free methylene carbene but a zinc carbenoid. This is a crucial distinction. The reaction of diiodomethane with a zinc-copper couple generates the carbenoid, where the carbon-zinc bond has significant carbanionic character.[8][9] This "tamed" carbene is electrophilic enough to react with alkenes but not so reactive that it undergoes uncontrolled side reactions.[8] The mechanism is thought to proceed through a "butterfly" transition state, accounting for the observed syn-addition.[8]

Diagram: Generalized Simmons-Smith Reaction Mechanism

G cluster_0 Carbenoid Formation cluster_1 Cyclopropanation CH2I2 CH₂I₂ ICH2ZnI ICH₂ZnI (Carbenoid) CH2I2->ICH2ZnI + ZnCu Zn(Cu) ICH2ZnI_2 ICH₂ZnI Alkene Alkene (e.g., Cyclohexene) TS Butterfly Transition State Alkene->TS Product Cyclopropane (e.g., Norcarane) TS->Product + ZnI₂ ICH2ZnI_2->TS

Caption: Formation of the zinc carbenoid and subsequent concerted addition to an alkene.

Field-Proven Insights: Directing Groups and Modern Variants

A key feature of the Simmons-Smith reaction is its susceptibility to directing effects. Hydroxyl groups, in particular, can chelate with the zinc carbenoid, directing the cyclopropanation to the syn-face of the double bond with high diastereoselectivity.[6][9] This has been extensively exploited in the synthesis of complex carbocycles.

While effective, the classic zinc-copper couple can be sluggish and variable in activity. Several modifications have been developed to enhance reactivity and reproducibility:

  • Furukawa Modification: Uses diethylzinc (Et₂Zn) in place of the Zn(Cu) couple, leading to a more reactive and soluble carbenoid species.[7]

  • Charette Modification: Employs readily prepared, storable zinc carbenoids, improving convenience and scalability.[9]

  • Shi Modification: Utilizes non-zinc reagents, broadening the scope of carbenoid chemistry.[7]

These modifications have addressed many of the original limitations, such as poor reactivity with electron-deficient olefins.[6]

Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol details the cyclopropanation of cyclohex-2-en-1-ol, where the hydroxyl group directs the addition.

  • Apparatus Setup: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet is charged with zinc-copper couple (1.5 eq). The flask is flushed with nitrogen.

  • Solvent Addition: Anhydrous diethyl ether (100 mL) is added via cannula.

  • Reagent Addition: Diiodomethane (1.2 eq) is added dropwise via syringe, followed by a solution of cyclohex-2-en-1-ol (1.0 eq) in diethyl ether (20 mL).

  • Reaction: The mixture is stirred vigorously and heated to a gentle reflux for 12 hours. The reaction progress is monitored by TLC or GC-MS.

  • Workup: The reaction is cooled to 0°C and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (50 mL).

  • Extraction: The mixture is filtered through a pad of Celite®, and the filtrate is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield bicyclo[4.1.0]heptan-2-ol.

Transition-Metal Catalyzed Cyclopropanation

The reaction of alkenes with diazo compounds, particularly ethyl diazoacetate (EDA), in the presence of a transition metal catalyst is a powerful and versatile method for forming cyclopropanes.[5][10] Catalysts based on copper, rhodium, and ruthenium are most common, forming a metal-carbene intermediate that then transfers the carbene unit to the alkene.[11]

A significant advantage of this approach is the potential for high levels of stereocontrol. By employing chiral ligands, the reaction can be rendered highly enantioselective, making it a preferred method for synthesizing chiral cyclopropyl-containing molecules for pharmaceutical applications.[11][12]

Diagram: Catalytic Cycle for Asymmetric Cyclopropanation

G catalyst Chiral Catalyst [M-L*] intermediate Metal-Carbene Intermediate catalyst->intermediate + N₂CHR - N₂ diazo Diazo Compound (N₂CHR) alkene Alkene product Chiral Cyclopropane product->catalyst Releases Product, Regenerates Catalyst intermediate->product + Alkene N2 N₂

Caption: A simplified catalytic cycle for transition-metal-mediated cyclopropanation.

Data Presentation: Comparison of Catalysts in Asymmetric Cyclopropanation

The choice of metal and chiral ligand is critical for achieving high stereoselectivity. The following table summarizes representative data for the cyclopropanation of styrene with ethyl diazoacetate.

Catalyst PrecursorChiral LigandYield (%)d.r. (trans:cis)e.e. (%) (trans)Reference
Rh₂(OAc)₄(S)-Box8580:2095[11]
Cu(OTf)₂(R,R)-Ph-Box9088:1299[11]
RuCl₂(p-cymene)₂Chiral Diamine7895:592[11]

Data are illustrative and compiled from representative literature reports.

Chapter 2: Intramolecular Cyclization Strategies

Forming the cyclopropane ring via intramolecular cyclization is a powerful tactic for constructing complex, often fused or bridged, carbocyclic systems from acyclic or larger-ring precursors.

Michael-Initiated Ring Closure (MIRC)

The MIRC reaction is a robust method for synthesizing electron-deficient cyclopropanes.[13] The process involves two key steps: a Michael addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution (Sₙ2) that closes the three-membered ring.[13]

There are two primary variants:

  • Type I MIRC: The Michael acceptor contains the leaving group. A wide range of nucleophiles, including enolates and Grignard reagents, can be used.[13]

  • Type II MIRC: The nucleophile contains the leaving group. This is characteristic of the Corey-Chaykovsky reaction, where a sulfur ylide acts as the nucleophile.[3][13]

This strategy has been widely used to generate highly functionalized cyclopropanes with excellent stereocontrol.[13]

Historical and Modern Reductive Couplings

The first synthesis of cyclopropane itself was achieved by August Freund in 1881 via a Wurtz-type intramolecular coupling of 1,3-dibromopropane using sodium metal.[5] While this specific method has been largely superseded, the principle of reductive coupling of 1,3-dielectrophiles remains relevant. Modern methods, such as nickel-catalyzed intramolecular cross-electrophile coupling of 1,3-diol derivatives, allow for the synthesis of a wide array of substituted cyclopropanes, including enantioenriched products.[14]

Chapter 3: Specialized and Advanced Methodologies

Beyond the foundational methods, several specialized reactions provide access to unique cyclopropyl structures that are otherwise difficult to synthesize.

The Kulinkovich Reaction: Accessing Cyclopropanols

The Kulinkovich reaction provides a direct route to cyclopropanols from the reaction of esters with Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[5][15] The key intermediate is a titanacyclopropane, which is formed by the reaction of the titanium alkoxide with two equivalents of the Grignard reagent (which must have β-hydrogens).[16] This titanacyclopropane then reacts with the ester to form the cyclopropanol product.[16]

The resulting cyclopropanols are highly versatile synthetic intermediates, as the strained ring can be opened under various conditions to reveal other functional groups.[17] This makes the Kulinkovich reaction a powerful tool in natural product synthesis.[17]

Experimental Protocol: Kulinkovich Hydroxycyclopropanation

This protocol describes the synthesis of 1-phenylcyclopropan-1-ol from methyl benzoate.

  • Apparatus Setup: A flame-dried 500 mL Schlenk flask is equipped with a magnetic stir bar and placed under a positive pressure of argon.

  • Reagent Charging: Anhydrous tetrahydrofuran (THF, 150 mL) is added, followed by titanium(IV) isopropoxide (1.1 eq). The solution is cooled to -10°C.

  • Grignard Addition: A solution of ethylmagnesium bromide in THF (3.0 M, 2.2 eq) is added dropwise over 30 minutes, maintaining the internal temperature below 0°C. The solution typically turns dark brown or black.

  • Ester Addition: A solution of methyl benzoate (1.0 eq) in anhydrous THF (50 mL) is added dropwise over 20 minutes at -10°C.

  • Reaction: The reaction mixture is allowed to warm slowly to room temperature and is stirred for 16 hours.

  • Workup: The reaction is cooled to 0°C and quenched by the slow addition of 1 M aqueous HCl (100 mL).

  • Extraction: The mixture is extracted with ethyl acetate (3 x 100 mL).

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated. The crude product is purified by silica gel chromatography to afford 1-phenylcyclopropan-1-ol.

Emerging Frontiers: Photochemical, Electrochemical, and Enzymatic Methods

Modern synthetic chemistry is increasingly turning towards more sustainable and novel activation methods.

  • Photochemical Cyclopropanation: The photolysis of diazoalkanes can generate carbenes for cyclopropanation under mild, metal-free conditions.[18] Furthermore, photoredox catalysis can generate radical carbenoid species from diiodomethane for the cyclopropanation of Michael acceptors.[19]

  • Electrochemical Synthesis: Electro-oxidative methods have been developed for the diastereoselective cyclopropanation of alkenes with carbon pronucleophiles, offering a scalable and reagent-light alternative.[20]

  • Biocatalytic Cyclopropanation: Engineered enzymes, particularly heme proteins like cytochrome P450 variants, can catalyze highly stereoselective cyclopropanation reactions.[21][22] These biocatalysts operate in aqueous media under mild conditions and can be evolved to produce specific stereoisomers of a desired product, offering a green and powerful approach for synthesizing chiral building blocks.[23][24]

Chapter 4: Constructing Highly Strained Systems: The Case of Bicyclo[1.1.0]butanes

Bicyclo[1.1.0]butanes (BCBs) are highly strained carbocycles that are gaining attention as unique building blocks and "spring-loaded" reactants in drug discovery.[25] Their synthesis is non-trivial but can be achieved through several routes. A prominent modern method involves a two-step process starting from the more accessible bicyclo[1.1.1]pentane (BCP) system. A photo-Hunsdiecker reaction can generate an iodo-BCP, which upon reaction with nucleophiles, undergoes a skeletal rearrangement to afford the substituted BCB product.[25][26][27]

Conclusion and Future Outlook

The synthesis of cyclopropyl-substituted carbocycles is a mature yet continually evolving field. Classic methods like the Simmons-Smith and transition-metal-catalyzed reactions remain indispensable tools, offering reliability and, in the latter case, exquisite stereocontrol. Concurrently, intramolecular cyclizations and specialized reactions like the Kulinkovich hydroxycyclopropanation provide access to complex architectures and unique functionalities.

Looking forward, the field is moving towards greater efficiency, sustainability, and molecular complexity. The ascent of photochemical, electrochemical, and biocatalytic methods promises to deliver novel cyclopropyl structures under milder conditions with reduced waste. As our ability to construct these fascinating three-membered rings with precision grows, so too will their impact on the design of next-generation therapeutics and advanced materials.

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  • ACS Publications. Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. [Link]

  • ACS Publications. Transition-metal-catalyzed reactions of diazo compounds. 1. Cyclopropanation of double bonds. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. [Link]

  • ResearchGate. Stereoselective enzymatic cyclopropanation of the aliphatic alkene... [Link]

  • ChemistryViews. (2017, February 23). Cyclopropanation through Photoredox Catalysis. [Link]

  • Sci-Hub. New Cyclopropyl Building Blocks for Organic Synthesis. Part 9. A New Versatile Synthesis of Ring‐Substituted 2‐Cyclopropylglycines and Related Amino Acids. [Link]

  • ACS Publications. The Kulinkovich Reaction on Lactones. A Convenient Approach to Functionalized Cyclopropanols. The Journal of Organic Chemistry. [Link]

Sources

Foundational

Harnessing the Potential of Strained Architectures: A Technical Guide to Cyclopropyl-Fused Cyclobutanes

Abstract The deliberate incorporation of strained ring systems into molecular scaffolds represents a paradigm shift in modern chemical synthesis and drug discovery. Among these, cyclopropyl-fused cyclobutanes, exemplifie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The deliberate incorporation of strained ring systems into molecular scaffolds represents a paradigm shift in modern chemical synthesis and drug discovery. Among these, cyclopropyl-fused cyclobutanes, exemplified by the bicyclo[2.1.0]pentane (housane) framework, present a compelling case study in the strategic exploitation of high-energy chemical bonds. This guide provides an in-depth technical exploration of the underlying principles governing the synthesis, stability, and reactivity of these unique bicyclic structures. We will dissect the origins of their profound ring strain, quantify its magnitude through theoretical and experimental lenses, and elucidate how this stored potential energy can be harnessed to drive novel chemical transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the distinct three-dimensional topologies and reactivity profiles of these fascinating molecules.

Introduction: The Principle and Utility of Ring Strain

In the realm of organic chemistry, the concept of ring strain describes the inherent instability of a cyclic molecule due to deviations from ideal bond angles, bond lengths, and torsional arrangements. While often viewed as a liability, this accumulated potential energy can be a powerful synthetic tool. Molecules with high ring strain, such as cyclopropanes and cyclobutanes, possess "spring-loaded" bonds that can be selectively cleaved under specific conditions to drive reactions that would otherwise be thermodynamically unfavorable.[1][2]

The fusion of a cyclopropane and a cyclobutane ring to form a bicyclo[2.1.0]pentane system results in a molecule with substantial ring strain, estimated to be around 57.3 kcal/mol.[3] This high-energy state makes these compounds valuable as rigid scaffolds and as reactive intermediates.[3][4] In medicinal chemistry, the incorporation of such strained rings can increase the fraction of sp³-hybridized carbons (Fsp³), a desirable trait for improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] Furthermore, the well-defined exit vectors from these rigid carbocycles provide a predictable means of orienting substituents in three-dimensional space, which is crucial for optimizing interactions with biological targets.[3][5]

The Genesis of Strain in Cyclopropyl-Fused Cyclobutanes

The significant strain energy in bicyclo[2.1.0]pentane arises from a combination of angle strain and torsional strain. The fusion of the three- and four-membered rings forces the bond angles to deviate significantly from the ideal sp³ tetrahedral angle of 109.5°. This geometric constraint leads to poor orbital overlap and weaker, more reactive C-C bonds.

G cluster_0 Bicyclo[2.1.0]pentane C1 C2 C3 C4 C5

Quantifying Ring Strain: A Comparative Analysis

The magnitude of ring strain can be determined both experimentally, through measurements of heats of combustion, and computationally, using ab initio calculations.[6][7] Homodesmotic reactions, which conserve the number of each type of bond, are a common theoretical method for calculating ring strain energy.[6][8]

CompoundRing Strain Energy (kcal/mol)Source
Cyclopropane27.5[7]
Cyclobutane26.3[7]
Bicyclo[2.1.0]pentane 57.3 [3]

Synthesis of Cyclopropyl-Fused Cyclobutanes

The construction of these highly strained systems presents a significant synthetic challenge.[4] Several strategies have been developed, with intramolecular cyclopropanation being a prominent approach.

Intramolecular Cyclopropanation via Palladium Carbenes

A recently developed method utilizes the reactivity of palladium carbenes to facilitate the intramolecular cyclopropanation of appropriately substituted alkene precursors.[3] The choice of ligand on the palladium catalyst is critical in directing the reactivity of the carbene, with strongly donating N-heterocyclic carbene (NHC) ligands favoring the desired cyclopropanation pathway.[4]

// Nodes start [label="Alkene Precursor", fillcolor="#F1F3F4", fontcolor="#202124"]; pd_catalyst [label="Pd(0) Catalyst\n+ NHC Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; carbene [label="Palladium Carbene\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cyclopropanation [label="Intramolecular\nCyclopropanation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Bicyclo[2.1.0]pentane\n(Housane)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\n(e.g., Chromatography)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; analysis [label="Structural Analysis\n(NMR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> carbene [label="Reaction with\nDiazo Compound"]; pd_catalyst -> carbene; carbene -> cyclopropanation; cyclopropanation -> product; product -> purification; purification -> analysis; } } Caption: Workflow for palladium-catalyzed housane synthesis.

Photocycloaddition Reactions

Photochemical methods, such as the [2+2] photocycloaddition of cyclopropenes with electron-deficient alkenes, provide another route to functionalized bicyclo[2.1.0]pentanes.[9][10] These reactions can be sensitized using a triplet-sensitizer and blue LED irradiation at low temperatures.[9]

Reactivity Driven by Strain Release

The high strain energy of cyclopropyl-fused cyclobutanes dictates their chemical reactivity. Reactions that lead to the opening of one of the rings are thermodynamically favorable and can proceed under relatively mild conditions.

Thermal Rearrangements

Bicyclo[2.1.0]pentane and its derivatives undergo thermal rearrangements.[11] For instance, at elevated temperatures, the central C1-C4 bond can cleave, leading to a diradical intermediate that can rearrange to form cyclopentene derivatives.[12][13] The temperature at which these rearrangements occur is indicative of the kinetic stability of the bicyclic system.[11][13]

Reactions with Electrophiles and Nucleophiles

The strained C-C bonds of cyclopropyl-fused cyclobutanes exhibit some π-character, making them susceptible to attack by electrophiles.[2][14] Conversely, ring-opening reactions can also be initiated by nucleophiles, particularly when the ring system is activated with electron-withdrawing groups.[2][15] This reactivity allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.[1][16]

Experimental Protocol: Strain-Release Amination

The "spring-loaded" nature of these bonds can be harnessed for practical synthetic applications, such as strain-release amination.[1] This protocol describes a general method for the ring-opening of a bicyclo[2.1.0]pentane derivative with an amine nucleophile.

Objective: To synthesize a functionalized cyclopentylamine via the strain-release amination of a bicyclo[2.1.0]pentane sulfone.

Materials:

  • Bicyclo[2.1.0]pentane sulfone derivative (1.0 eq)

  • Dibenzylamine (1.2 eq)

  • Toluene (as solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • NMR spectrometer and Mass Spectrometer for product characterization

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bicyclo[2.1.0]pentane sulfone derivative (1.0 eq) and toluene.

  • Addition of Nucleophile: Add dibenzylamine (1.2 eq) to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and monitor the progress of the reaction by TLC. The rationale for heating is to provide sufficient activation energy to overcome the kinetic barrier for the nucleophilic attack on the strained ring system.[17]

  • Workup: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization (Self-Validation): The structure and purity of the resulting cyclopentylamine product must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the characteristic signals of the bicyclo[2.1.0]pentane starting material in the NMR spectra and the appearance of new signals corresponding to the cyclopentylamine product, along with the correct mass-to-charge ratio in the HRMS, will validate the success of the reaction.

Applications in Drug Discovery and Beyond

The unique structural and reactive properties of cyclopropyl-fused cyclobutanes make them attractive motifs in medicinal chemistry.[4] Their rigid, three-dimensional nature can lead to improved binding affinity and selectivity for biological targets.[5] Furthermore, their role as "rigidified" versions of cyclopentanes allows for the fine-tuning of a molecule's topology while maintaining its general shape.[3] The ability to undergo strain-release reactions also opens up possibilities for their use as bioorthogonal probes and in the late-stage functionalization of complex molecules.[1] Beyond pharmaceuticals, the high energy density of these compounds makes them of interest in the field of materials science.

Conclusion

Cyclopropyl-fused cyclobutanes represent a fascinating class of molecules where inherent instability is strategically transformed into synthetic utility. A thorough understanding of the origins and magnitude of their ring strain is paramount for predicting their reactivity and designing novel synthetic methodologies. As our ability to synthesize and manipulate these complex architectures grows, so too will their application in addressing contemporary challenges in drug discovery, materials science, and beyond. The principles outlined in this guide provide a foundational understanding for researchers seeking to explore and exploit the rich chemistry of these high-energy systems.

References

  • Synthesis of Bicyclo[2.1.0]pentanes and Vinylcyclopropanes Using Palladium Carbenes: Ligand-Controlled Carbene Reactivity. Journal of the American Chemical Society.
  • Strain Release Amin
  • Reactivity of electrophilic cyclopropanes. PMC - NIH.
  • Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society.
  • Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ChemRxiv.
  • bicyclo[2.1.0]pentane. Organic Syntheses Procedure.
  • Mechanism of thermal rearrangement of the spiro bicyclo[2.1.0]-pentane-5,2′-methylenecyclopropanes to 6- and 7- methylenebicyclo[3.2.0]hept-1-enes. PNAS.
  • Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes. Chemical Science (RSC Publishing).
  • Electronic excited states of small ring compounds. VII. Bicyclo[2.1.0]pentanes by the photocycloaddition of 1,2,3-triphenylcyclopropene to fumaro- and maleonitrile. Canadian Science Publishing.
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  • Synthesis of 2-substituted bicyclo[2.1.0]pentanes from bicyclo[3.1.0]hexan-2-one. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Ring strain energies of different (substituted) small‐ring‐systems and their hetero‐analogues.
  • Reactivity of electrophilic cyclopropanes.
  • Mechanism of thermal rearrangement of the spiro bicyclo[2.1.0]-pentane-5,2'-methylenecyclopropanes to 6- and 7- methylenebicyclo[3.2.0]hept-1-enes. PubMed.
  • Statistical effects in the skeletal inversion of bicyclo(2.1.0) pentane. AIP Publishing.
  • Photocatalytic α-Selective σ-Bond Hydroboration of Bicyclo[1.1.0]butanes. Organic Letters.
  • Ring expansions of 1-azabicyclo[n.1.0]alkanes. Recent developments. Arkivoc.
  • Stereoselective Synthesis of Highly Functionalized Bicyclo[2.1.0]pentanes by Sequential [2 + 1] and [2 + 2] Cycloadditions.
  • Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. NIH.
  • Reactivity of electrophilic cyclopropanes. PubMed.
  • Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry.
  • Synthesis of Bicyclo[2.1.0]pentanes and Vinylcyclopropanes Using Palladium Carbenes: Ligand-Controlled Carbene Reactivity. PubMed.
  • Reactivity of electrophilic cyclopropanes. | Download Scientific Diagram.
  • Beyond Strain Release: Delocalization-Enabled Organic Reactivity. PMC - NIH.
  • The Role of Bicyclic Compounds in Modern Drug Discovery. [Source not available].
  • Theoretical Study of Thermal Rearrangements of 1-Hexen-5-yne, 1,2,5-Hexatriene, and 2-Methylenebicyclo[2.1.0]pentane. Sci-Hub.
  • Ring-Strain-Enabled Reaction Discovery: New Heterocycles from Bicyclo[1.1.0]butanes.
  • Mechanism of thermal rearrangement of the spiro bicyclo[2.1.0]-pentane-5,2â. PNAS.
  • Electronic excited states of small ring compounds. IV. Bicyclo[2.1.0]pentanes by the photocycloaddition of cyclopropenes to olef. [Source not available].

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Protocols & Analytical Methods

Method

Palladium-Catalyzed Synthesis of Cyclobutanecarboxamides from Cyclobutanols: An Application Note and Protocol

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery The cyclobutane ring, a four-membered carbocycle, is a highly sought-after structural motif in medicinal chemistry and the development of b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

The cyclobutane ring, a four-membered carbocycle, is a highly sought-after structural motif in medicinal chemistry and the development of bioactive molecules.[1][2][3] Its inherent ring strain and conformational rigidity impart unique three-dimensional structures that can effectively mimic or constrain peptide backbones, making cyclobutane derivatives valuable as conformationally restricted scaffolds.[2] This "escape from flatland" in molecular design is a key strategy for improving pharmacological properties such as potency, selectivity, and metabolic stability.[2] Cyclobutanecarboxamides, in particular, are prevalent in a range of pharmaceuticals and natural products.[2] However, the synthesis of functionalized cyclobutanes presents significant challenges due to the high ring strain, which can lead to undesired ring-opening or rearrangement reactions under many synthetic conditions.[1]

This application note details a robust and versatile palladium-catalyzed methodology for the synthesis of cyclobutanecarboxamides directly from readily accessible cyclobutanol precursors. This approach offers a significant advantage over traditional methods by providing a direct and atom-economical route to these valuable building blocks, often with high regio- and stereoselectivity.[2] We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and offer insights into troubleshooting and substrate scope.

Mechanistic Insights: A Tale of Two Pathways

The palladium-catalyzed synthesis of cyclobutanecarboxamides from cyclobutanols can proceed through two primary mechanistic pathways, largely dictated by the nature of the cyclobutanol substrate and the specific ligand employed. Understanding these pathways is crucial for controlling the regioselectivity of the amidation.

Pathway A: Aminocarbonylation of Vinylcyclobutanols

For vinylcyclobutanols, the reaction proceeds through a fascinating cascade involving in-situ diene formation and a subsequent palladium-hydride catalyzed aminocarbonylation.[1]

  • Dehydration and Diene Formation: Under thermal or acidic conditions, the vinylcyclobutanol undergoes dehydration to form a conjugated diene intermediate.[1]

  • Formation of the Active Pd-H Catalyst: The palladium precatalyst, typically Pd(OAc)₂, reacts with a suitable ligand and a proton source (e.g., H₂O or acid) to generate the active palladium-hydride (Pd-H) species.[1]

  • Hydropalladation and π-Allyl Intermediate Formation: The conjugated diene coordinates to the Pd-H complex, followed by a migratory insertion to generate a π-allyl-palladium intermediate.[1]

  • Carbon Monoxide Insertion: Carbon monoxide (CO) then inserts into the palladium-carbon bond, forming an acyl-palladium complex.[1]

  • Nucleophilic Attack and Product Formation: The amine nucleophile attacks the acyl-palladium intermediate, leading to the formation of the desired β,γ-unsaturated cyclobutanecarboxamide and regeneration of the active Pd-H catalyst, thus completing the catalytic cycle.[1]

G cluster_0 Catalytic Cycle A Vinylcyclobutanol B Conjugated Diene A->B - H₂O E π-Allyl Palladium Intermediate B->E + Pd-H C Pd(II) Precatalyst D Active Pd-H Species C->D + Ligand, H⁺ D->E F Acyl-Palladium Complex E->F + CO G Cyclobutanecarboxamide F->G + R₂NH G->D - Product, regenerates Pd-H G cluster_0 Experimental Workflow A 1. Reaction Setup (Pd catalyst, ligand, amine salt) B 2. Inert Atmosphere (Evacuate/backfill with Ar) A->B C 3. Reagent Addition (Vinylcyclobutanol, solvent) B->C D 4. CO Atmosphere (Purge with CO) C->D E 5. Reaction (Heat and stir) D->E F 6. Workup (Quench, extract) E->F G 7. Purification (Column chromatography) F->G H Final Product G->H

Sources

Application

Application Notes and Protocols for Utilizing 2-Cyclopropylcyclobutanol in Fragment-Based Drug Discovery

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Advantage of Novel Scaffolds in Fragment-Based Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itse...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Novel Scaffolds in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for the identification of high-quality lead compounds.[1][2][3][4][5] By screening low molecular weight fragments (typically <300 Da), FBDD allows for a more thorough exploration of chemical space and often yields hits with high ligand efficiency.[4][6] The success of this approach is critically dependent on the quality and diversity of the fragment library. While traditional libraries are rich in aromatic and flat sp2-hybridized systems, there is a growing consensus that the incorporation of novel, three-dimensional scaffolds is essential for tackling challenging drug targets, including those with shallow or allosteric binding sites.[6]

This guide introduces 2-cyclopropylcyclobutanol as a novel, sp3-rich fragment for FBDD. This unique scaffold combines the desirable physicochemical properties of both cyclopropyl and cyclobutanol moieties. The cyclopropyl group is known to enhance metabolic stability, improve potency, and provide conformational rigidity, often acting as a bioisostere for larger groups.[6][7][8][9][10] The cyclobutanol ring introduces a defined three-dimensional vector for fragment growth, enabling precise exploration of binding pockets.[11][12] The combination of these two strained ring systems in 2-cyclopropylcyclobutanol offers a conformationally restricted yet versatile building block with the potential to unlock novel chemical space and generate starting points for previously intractable targets.

These application notes provide a comprehensive guide to the synthesis, characterization, and implementation of 2-cyclopropylcyclobutanol in an FBDD workflow. We will detail protocols for its incorporation into a fragment library, biophysical screening cascades for hit identification, and strategies for hit-to-lead optimization.

PART 1: Synthesis and Characterization of 2-Cyclopropylcyclobutanol Fragments

A robust supply of high-purity fragments is the cornerstone of any successful FBDD campaign. As 2-cyclopropylcyclobutanol is a novel fragment, a reliable synthetic route is paramount. Below, we propose a plausible and efficient synthesis.

Proposed Synthetic Pathway

The synthesis of 2-cyclopropylcyclobutanol can be envisioned through the cyclopropanation of a suitable α,β-unsaturated cyclobutanone precursor, followed by stereoselective reduction of the ketone.

Synthesis_Pathway cluster_0 Synthesis of 2-Cyclopropylcyclobutanone cluster_1 Reduction to Alcohol Cyclobutanone Cyclobutanone Aldol_Condensation Aldol Condensation (Cyclopropanecarboxaldehyde, NaOH, EtOH) Cyclopropylidene_Cyclobutanone 2-Cyclopropylidene- cyclobutanone Michael_Addition Michael Addition (e.g., Corey-Chaykovsky Reaction) 2-Cyclopropylcyclobutanone 2-Cyclopropylcyclobutanone Reduction Stereoselective Reduction (e.g., NaBH4, MeOH) 2-Cyclopropylcyclobutanone->Reduction 2-Cyclopropylcyclobutanol 2-Cyclopropylcyclobutanol (cis/trans mixture) Reduction->2-Cyclopropylcyclobutanol

Caption: Proposed synthetic pathway for 2-cyclopropylcyclobutanol.

Protocol 1: Synthesis of 2-Cyclopropylcyclobutanone

This protocol is based on established methodologies for the synthesis of substituted cyclopropanes and cyclobutanones.[1][5][13][14][15][16][17][18]

Materials:

  • Cyclobutanone

  • Cyclopropanecarboxaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 2-Cyclopropylidenecyclobutanone:

    • To a solution of cyclobutanone (1.0 eq) and cyclopropanecarboxaldehyde (1.1 eq) in ethanol at 0 °C, add a solution of NaOH (1.2 eq) in water dropwise.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction by TLC. Upon completion, neutralize with dilute HCl and extract with diethyl ether.

    • Wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 2-cyclopropylidenecyclobutanone.

  • Cyclopropanation (Corey-Chaykovsky Reaction):

    • To a suspension of trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO, add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise under a nitrogen atmosphere.

    • Stir the resulting mixture at room temperature for 1 hour until a clear solution is obtained.

    • Cool the ylide solution to 0 °C and add a solution of 2-cyclopropylidenecyclobutanone (1.0 eq) in DMSO dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

    • Extract the product with diethyl ether, wash with water and brine, dry over MgSO4, and concentrate.

    • Purify the crude product by flash column chromatography to afford 2-cyclopropylcyclobutanone.

Protocol 2: Reduction to 2-Cyclopropylcyclobutanol

Materials:

  • 2-Cyclopropylcyclobutanone

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 2-cyclopropylcyclobutanone (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at room temperature for 2 hours, monitoring by TLC.

  • Carefully quench the reaction by the dropwise addition of 1 M HCl at 0 °C until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane and saturated aqueous NaHCO3.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate to yield 2-cyclopropylcyclobutanol as a mixture of cis and trans diastereomers. The diastereomers can be separated by careful column chromatography if desired.

Characterization and Quality Control

It is imperative to thoroughly characterize the synthesized fragment and ensure its purity and stability before incorporating it into a screening library.

Parameter Method Acceptance Criteria
Identity Confirmation 1H NMR, 13C NMR, HRMSSpectra consistent with the proposed structure of 2-cyclopropylcyclobutanol.
Purity qNMR, LC-MS≥ 95%
Solubility Nephelometry or visual inspection in screening buffer≥ 1 mM in aqueous buffer with ≤ 5% DMSO
Stability 1H NMR analysis after incubation in screening bufferNo significant degradation after 24 hours at room temperature.

PART 2: Fragment Library Integration and Biophysical Screening

Once synthesized and characterized, 2-cyclopropylcyclobutanol derivatives can be incorporated into a fragment library for screening against a protein target of interest.

Fragment Library Design Considerations

A well-designed fragment library should maximize chemical diversity while adhering to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[3][19][20][21][22] 2-Cyclopropylcyclobutanol itself fits well within these parameters. A small library of derivatives can be created by, for example, etherification or esterification of the hydroxyl group to explore the chemical space around this core scaffold.

FBDD_Workflow Library_Design Fragment Library Design & Integration of 2-Cyclopropylcyclobutanol Primary_Screen Primary Screening (e.g., SPR, DSF, NMR) Library_Design->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Hit_Validation Hit Validation (Orthogonal Methods) Hit_Identification->Hit_Validation Structural_Biology Structural Biology (X-ray Crystallography, Cryo-EM) Hit_Validation->Structural_Biology Hit_to_Lead Hit-to-Lead Optimization (Fragment Growing, Linking, Merging) Structural_Biology->Hit_to_Lead Lead_Compound Lead Compound Hit_to_Lead->Lead_Compound

Caption: General workflow for FBDD incorporating a novel fragment.

Protocol 3: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free technique ideal for detecting the weak interactions typical of fragment binding.[11][23][24]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Target protein in a suitable buffer

  • Fragment library containing 2-cyclopropylcyclobutanol, solubilized in screening buffer with a matched DMSO concentration.

  • Screening buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.

    • Inject the target protein at a suitable concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Fragment Screening:

    • Prepare a plate with the fragment library, including 2-cyclopropylcyclobutanol, at a concentration of 200 µM in screening buffer.

    • Inject the fragments over the immobilized protein surface and a reference flow cell.

    • Monitor the binding response in real-time.

    • A positive "hit" is identified by a significant increase in the response units (RU) compared to the reference cell.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Identify fragments that produce a response significantly above the background noise.

Protocol 4: Hit Validation using NMR Spectroscopy

NMR-based methods are powerful for validating hits from primary screens and providing initial structural information about the binding event.[25][26] Ligand-observed NMR experiments such as Saturation Transfer Difference (STD) are particularly well-suited for fragment screening.

Materials:

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe

  • NMR tubes

  • Target protein

  • Hit fragments from the primary screen

  • Deuterated screening buffer (e.g., phosphate buffer in D2O)

Procedure (STD-NMR):

  • Prepare two NMR samples for each hit fragment:

    • Sample A: Fragment (100 µM) and target protein (10 µM) in deuterated buffer.

    • Sample B (control): Fragment only (100 µM) in the same buffer.

  • Acquire a 1D 1H NMR spectrum for the control sample (Sample B).

  • For Sample A, acquire two spectra:

    • An "on-resonance" spectrum with selective saturation of a protein resonance far from any ligand signals (e.g., -1 ppm).

    • An "off-resonance" spectrum with the saturation pulse applied at a frequency where no protein or ligand signals are present (e.g., 40 ppm).

  • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

  • Hit Confirmation: The presence of signals in the STD spectrum confirms that the fragment binds to the protein. The relative intensity of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface.

Screening_Cascade Primary_Screen Primary Screen (High Throughput) e.g., SPR, DSF Hit_Triage Hit Triage (Select promising fragments) Primary_Screen->Hit_Triage Orthogonal_Validation Orthogonal Validation (Confirmatory) e.g., NMR, ITC Hit_Triage->Orthogonal_Validation Validated_Hits Validated Hits Orthogonal_Validation->Validated_Hits Structural_Studies Structural Elucidation (X-ray Crystallography or Cryo-EM) Validated_Hits->Structural_Studies Structure-Based_Design Structure-Based Design Structural_Studies->Structure-Based_Design

Caption: A typical biophysical screening cascade for FBDD.

PART 3: Hit-to-Lead Optimization

Once a fragment hit, such as 2-cyclopropylcyclobutanol, is validated and its binding mode is determined by structural biology techniques like X-ray crystallography, the hit-to-lead optimization phase begins.[27][28] The goal is to increase the affinity and selectivity of the fragment while maintaining favorable physicochemical properties.

Strategies for Optimization

Three common strategies for fragment evolution are fragment growing, linking, and merging.[27][29]

  • Fragment Growing: This involves adding chemical functionality to the fragment to make additional favorable interactions with the target protein. For 2-cyclopropylcyclobutanol, the hydroxyl group provides an excellent vector for growth.

  • Fragment Linking: If two fragments are found to bind in adjacent pockets, they can be connected with a chemical linker to create a single, higher-affinity molecule.

  • Fragment Merging: If two overlapping fragments are identified, their key features can be combined into a single, novel molecule.

Protocol 5: Structure-Activity Relationship (SAR) by Fragment Growing

This protocol outlines a general approach to exploring the SAR around the 2-cyclopropylcyclobutanol scaffold.[8][30][31][32]

Procedure:

  • Structural Analysis: Obtain a high-resolution crystal structure of the target protein in complex with 2-cyclopropylcyclobutanol.

  • Vector Selection: Analyze the binding pocket to identify vectors for chemical elaboration. The hydroxyl group on the cyclobutanol ring is a primary attachment point. The orientation of the cyclopropyl group may also present opportunities for growth into nearby sub-pockets.

  • Analogue Synthesis: Synthesize a small library of analogues based on the structural insights. For example:

    • Ethers and Esters: Modify the hydroxyl group to probe for hydrogen bond acceptors or lipophilic pockets.

    • Amides: Convert the alcohol to an amine and then form a series of amides to explore hydrogen bonding interactions.

    • Substitution on the Cyclopropyl Ring: If synthetically feasible, add small substituents to the cyclopropyl ring to probe for additional interactions.

  • Affinity Measurement: Determine the binding affinity (e.g., KD or IC50) of the synthesized analogues using the same biophysical or biochemical assays used for the initial screening.

  • SAR Analysis: Correlate the changes in chemical structure with the changes in binding affinity to build an understanding of the SAR. This information will guide the design of the next generation of more potent compounds.

Analogue Type Rationale Potential Interaction
Methyl Ether Probes for steric tolerance and lipophilic interactions.van der Waals forces
Acetate Ester Introduces a hydrogen bond acceptor.Hydrogen bonding
Small Amides Introduces both hydrogen bond donors and acceptors.Hydrogen bonding

Conclusion

2-Cyclopropylcyclobutanol represents a promising new scaffold for fragment-based drug discovery. Its inherent three-dimensionality and the favorable properties imparted by the cyclopropyl and cyclobutanol moieties make it an attractive starting point for developing novel therapeutics. The protocols and strategies outlined in these application notes provide a comprehensive framework for the synthesis, screening, and optimization of this and other novel fragments. By embracing new chemical matter and applying rigorous biophysical and structural biology techniques, researchers can continue to push the boundaries of FBDD and address the challenges of modern drug discovery.

References

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Sources

Method

Application Notes and Protocols for the Synthesis of Conformationally Restricted Scaffolds Using Cyclobutane Rings

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Value of Conformational Rigidity in Drug Design In the intricate dance of molecular...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Conformational Rigidity in Drug Design

In the intricate dance of molecular recognition that governs biological processes, the three-dimensional shape of a small molecule is paramount. Flexible molecules can adopt a multitude of conformations, only one of which may be the bioactive conformation that productively engages with a biological target. The energetic cost of adopting this specific conformation can hinder binding affinity. Consequently, the synthesis of conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry. By pre-organizing a molecule into a shape that is complementary to its target's binding site, we can significantly enhance potency, selectivity, and pharmacokinetic properties.

Among the various strategies to achieve conformational rigidity, the incorporation of a cyclobutane ring offers a unique and powerful approach. The inherent ring strain of the cyclobutane moiety (approximately 26 kcal/mol) and its puckered conformation impose significant geometric constraints on adjacent substituents, effectively "locking" them in well-defined spatial orientations.[1][2] This Application Note provides a comprehensive guide to the synthesis of cyclobutane-containing scaffolds, with a focus on practical, field-proven protocols and the underlying principles that govern these transformations. We will explore key synthetic strategies, including [2+2] cycloadditions, ring contractions, and ring expansions, providing detailed experimental procedures and insights into their application in drug discovery.

I. The Workhorse of Cyclobutane Synthesis: [2+2] Cycloaddition Reactions

The most direct and widely employed method for constructing cyclobutane rings is the [2+2] cycloaddition, a reaction in which two unsaturated components, typically alkenes, combine to form a four-membered ring.[1][3] This transformation can be initiated through various means, with photochemical and transition metal-catalyzed methods being the most prevalent.

A. Photochemical [2+2] Cycloadditions: Harnessing the Power of Light

Photochemical [2+2] cycloadditions are powerful tools for the synthesis of cyclobutanes, proceeding through the excitation of one of the alkene partners to a reactive excited state.[4][5] These reactions can be performed as either direct irradiations or through the use of a photosensitizer.

1. Underlying Principles and Mechanistic Considerations:

Under thermal conditions, the [2+2] cycloaddition of two ethylenes is a symmetry-forbidden process. However, upon photochemical excitation, an electron in the highest occupied molecular orbital (HOMO) of one alkene is promoted to the lowest unoccupied molecular orbital (LUMO). This excited state can then interact in a symmetry-allowed fashion with the HOMO of a ground-state alkene, leading to the formation of the cyclobutane ring in a concerted step.[1][5]

In many cases, particularly with enones, the reaction proceeds through a triplet excited state, which reacts with the ground-state alkene to form a 1,4-biradical intermediate. This intermediate then undergoes spin inversion and ring closure to yield the cyclobutane product.[3] The regioselectivity of the addition (head-to-head vs. head-to-tail) is influenced by the electronic nature of the substituents on the alkenes.

2. Experimental Workflow for a Typical Photochemical [2+2] Cycloaddition:

The following workflow outlines the key steps for performing a successful photochemical [2+2] cycloaddition.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Select appropriate reactants and solvent B Choose light source and reaction vessel A->B C Degas solvent B->C D Assemble photoreactor C->D E Irradiate reaction mixture D->E F Monitor reaction progress (TLC, GC/MS) E->F G Solvent removal F->G H Purify product (chromatography, recrystallization) G->H I Characterize product (NMR, MS, IR) H->I

Figure 1: General workflow for a photochemical [2+2] cycloaddition.

3. Detailed Protocol: Intermolecular [2+2] Cycloaddition of an Enone and an Alkene

This protocol provides a general procedure for the photochemical cycloaddition of a cyclic enone with an alkene using a medium-pressure mercury vapor lamp.

Materials:

  • Cyclic enone (e.g., cyclohexenone, 1.0 equiv)

  • Alkene (e.g., 2,3-dimethyl-2-butene, 5.0 equiv)

  • Anhydrous, degassed solvent (e.g., acetone or acetonitrile)

  • Photoreactor equipped with a quartz immersion well and a medium-pressure mercury vapor lamp (e.g., 450W Hanovia lamp)

  • Cooling system for the photoreactor

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a quartz reaction vessel, dissolve the cyclic enone (1.0 equiv) in the chosen anhydrous, degassed solvent. Add the alkene (5.0 equiv). The use of a five-fold excess of the alkene helps to maximize the capture of the excited enone and minimize enone dimerization.

  • Degassing: Thoroughly degas the solution by bubbling with nitrogen or argon for 15-30 minutes. Oxygen can quench the triplet excited state of the enone, leading to reduced reaction efficiency.

  • Irradiation: Assemble the photoreactor, ensuring the cooling system is operational to maintain a constant temperature (typically 10-20 °C). Irradiate the reaction mixture with the medium-pressure mercury vapor lamp.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals. The reaction time can vary from a few hours to several days depending on the reactivity of the substrates.

  • Work-up: Once the reaction is complete, turn off the lamp and allow the reactor to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified cyclobutane product by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure and stereochemistry.

Safety Precautions:

  • Photochemical reactors emit high-intensity UV radiation. Always operate the lamp within a properly shielded enclosure to avoid eye and skin exposure.

  • Mercury vapor lamps can become very hot. Ensure the cooling system is functioning correctly to prevent overheating and potential breakage.

  • Handle all organic solvents in a well-ventilated fume hood.

Troubleshooting:

ProblemPossible CauseSolution
Low or no conversion Inefficient light absorptionEnsure the reaction vessel is made of quartz for UV transparency. Check the lamp's age and output.
Quenching of the excited stateThoroughly degas the solvent to remove oxygen.
Incorrect solventSome solvents can act as quenchers. Acetone can also act as a sensitizer. Experiment with different solvents like acetonitrile or benzene.
Formation of side products (e.g., dimers) Low concentration of one reactantIncrease the excess of the alkene or perform the reaction at a higher concentration.
Low diastereoselectivity Flexibility of the 1,4-biradical intermediateLowering the reaction temperature may favor the formation of one diastereomer.
B. Transition Metal-Catalyzed [2+2] Cycloadditions: A Milder Alternative

While photochemical methods are robust, they can sometimes suffer from issues with selectivity and functional group tolerance. Transition metal catalysis has emerged as a powerful alternative for promoting [2+2] cycloadditions under milder, thermal conditions. Iron-catalyzed cycloadditions, in particular, have shown great promise for the synthesis of vinylcyclobutanes from alkenes and dienes.

1. Mechanistic Rationale:

Iron-catalyzed [2+2] cycloadditions are thought to proceed through the formation of a metallacyclopentane intermediate. Oxidative cyclization of two alkene molecules with a low-valent iron catalyst generates this intermediate, which then undergoes reductive elimination to furnish the cyclobutane product and regenerate the active catalyst. The ligand environment around the iron center plays a crucial role in controlling the reactivity and selectivity of the reaction.

2. Detailed Protocol: Iron-Catalyzed Intermolecular [2+2] Cycloaddition of an Alkene and a Diene

This protocol is adapted from the work of P. S. Baran and coworkers on the iron-catalyzed synthesis of vinylcyclobutanes.

Materials:

  • (BDPP)Fe(N₂)₂ (catalyst, 5 mol%)

  • Alkene (e.g., styrene, 1.0 equiv)

  • Diene (e.g., isoprene, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Schlenk flask or glovebox for inert atmosphere setup

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Catalyst Preparation: The iron catalyst can be prepared according to literature procedures or obtained from commercial sources. It is highly air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Reaction Setup: In a glovebox or under a nitrogen atmosphere, add the iron catalyst (5 mol%) to a Schlenk flask. Add the anhydrous, degassed toluene, followed by the alkene (1.0 equiv) and the diene (1.5 equiv).

  • Reaction: Seal the flask and stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by GC-MS. The reaction is typically complete within a few hours.

  • Work-up: Upon completion, open the flask to the air to deactivate the catalyst. Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and filter through a short plug of silica gel to remove the iron salts.

  • Purification and Characterization: Remove the solvent under reduced pressure and purify the resulting vinylcyclobutane by column chromatography. Characterize the product by NMR, MS, and IR.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The low-valent iron catalyst is readily oxidized by air, necessitating the use of inert atmosphere techniques.

  • Ligand Design: The bis(phosphine) (BDPP) ligand is crucial for stabilizing the active iron species and promoting the desired cycloaddition pathway.

  • Substrate Stoichiometry: A slight excess of the diene is used to ensure complete consumption of the alkene.

II. Ring Transformation Strategies: Building Cyclobutanes from Other Ring Systems

Besides the direct formation through cycloadditions, cyclobutanes can also be synthesized by modifying existing ring structures. Ring contraction and ring expansion reactions offer alternative and often stereoselective routes to highly functionalized cyclobutane scaffolds.

A. Ring Contractions: From Five- to Four-Membered Rings

1. The Favorskii Rearrangement:

The Favorskii rearrangement is a classic method for the ring contraction of α-halo ketones to carboxylic acid derivatives. When applied to cyclic α-halo ketones, it provides an efficient route to smaller ring systems. For example, the treatment of 2-chlorocyclopentanone with a base such as sodium methoxide yields methyl cyclobutanecarboxylate.

Mechanistic Pathway:

The reaction is initiated by the deprotonation of the α-carbon on the side of the ketone opposite to the halogen, forming an enolate. This enolate then undergoes intramolecular nucleophilic attack on the carbon bearing the halogen, displacing the halide and forming a cyclopropanone intermediate. The highly strained cyclopropanone is then attacked by the base (e.g., methoxide), leading to the opening of the three-membered ring to form a more stable carbanion, which is subsequently protonated to give the final ring-contracted product.

favorskii A α-Halo Ketone Base (e.g., NaOMe) B Enolate Formation A:f1->B:f0 C Intramolecular SN2 Cyclopropanone Intermediate B->C:f0 D Nucleophilic Attack by Base C:f1->D:f0 E Ring Opening D->E:f0 F Ring-Contracted Product E->F:f0

Figure 2: Mechanism of the Favorskii rearrangement for ring contraction.

2. Oxidative Ring Contraction of Pyrrolidines:

A more recent and highly stereoselective method for synthesizing substituted cyclobutanes involves the oxidative ring contraction of readily available pyrrolidines. This method has been successfully applied to the synthesis of the natural product piperarborenine B.[6]

Detailed Protocol: Synthesis of a Cyclobutane from a Polysubstituted Pyrrolidine

This protocol is based on the work of Antonchick and coworkers.

Materials:

  • Polysubstituted pyrrolidine derivative (1.0 equiv)

  • Hydroxy(tosyloxy)iodobenzene (HTIB, 1.5 equiv)

  • Ammonium carbamate (2.0 equiv)

  • 2,2,2-Trifluoroethanol (TFE) as solvent

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a solution of the pyrrolidine derivative in TFE, add ammonium carbamate and HTIB at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification and Characterization: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the desired cyclobutane. Characterize the product by NMR, MS, and IR.

III. Applications in Medicinal Chemistry: Case Studies of Cyclobutane-Containing Drugs

The unique conformational properties of the cyclobutane ring have been exploited in the design of several successful therapeutic agents.

A. Boceprevir: A Conformationally Locked Protease Inhibitor

Boceprevir is an inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication. The cyclobutane moiety in boceprevir plays a crucial role in its activity by conformationally restricting the P2 side chain, which mimics the natural substrate of the protease. This pre-organization of the side chain into the bioactive conformation enhances the binding affinity of the drug for the enzyme's active site.[7]

B. Carboplatin: A Second-Generation Platinum-Based Anticancer Agent

Carboplatin is a widely used anticancer drug that exerts its effect by cross-linking DNA, leading to apoptosis in cancer cells. The cyclobutane-1,1-dicarboxylate ligand in carboplatin modulates the reactivity of the platinum center compared to its predecessor, cisplatin. This results in a different toxicity profile, with carboplatin being less nephrotoxic, allowing for higher doses to be administered.[8]

Table 1: Comparison of Key Synthetic Methods for Cyclobutane Scaffolds

MethodKey FeaturesTypical YieldsStereoselectivityAdvantagesDisadvantages
Photochemical [2+2] Cycloaddition Light-induced formation of C-C bonds.40-80%Variable, can be high with chiral auxiliaries.Access to strained systems, atom economical.Requires specialized equipment, can have regioselectivity issues.
Transition Metal-Catalyzed [2+2] Cycloaddition Milder, thermal conditions.60-95%Often high diastereoselectivity.Good functional group tolerance, high efficiency.Requires air-sensitive catalysts, may be expensive.
Favorskii Rearrangement Ring contraction of α-halo ketones.50-90%Stereospecific if a chiral center is present.Readily available starting materials.Limited to the synthesis of carboxylic acid derivatives.
Oxidative Ring Contraction of Pyrrolidines Stereoselective conversion of 5- to 4-membered rings.40-70%High stereoselectivity.Access to highly substituted cyclobutanes.Requires stoichiometric oxidant.

IV. Characterization of Cyclobutane-Containing Scaffolds

The conformational properties of cyclobutane rings can be elucidated using a variety of spectroscopic techniques, with NMR spectroscopy being particularly powerful.

  • ¹H NMR Spectroscopy: The coupling constants between protons on the cyclobutane ring are highly dependent on the dihedral angle between them, which in turn is determined by the ring's pucker. Analysis of these coupling constants can provide detailed information about the conformation of the ring and the relative stereochemistry of the substituents.[6] For example, in 1,2-disubstituted cyclobutanes, the trans isomer often adopts a more rigid conformation with both substituents in pseudo-equatorial positions, while the cis isomer may undergo rapid ring flipping between two equivalent puckered conformations.[6]

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclobutane ring are also sensitive to the substitution pattern and stereochemistry.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can be used to determine the spatial proximity of protons, providing definitive evidence for the relative stereochemistry of substituents on the cyclobutane ring.

Conclusion

The synthesis of conformationally restricted scaffolds using cyclobutane rings is a valuable strategy in modern drug discovery. The methods outlined in this Application Note, from the classic photochemical [2+2] cycloaddition to more modern transition metal-catalyzed reactions and ring contraction strategies, provide a versatile toolkit for the construction of these important structural motifs. By understanding the underlying principles of these reactions and following robust experimental protocols, researchers can effectively incorporate cyclobutane rings into their molecular designs to create novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

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Application

The Rising Star in Advanced Materials: Application Notes on Cyclobutane Derivatives in Polymer Science

The quest for novel materials with tailored properties is a perpetual driver of innovation in materials science. Among the vast landscape of molecular building blocks, cyclobutane derivatives have emerged as a compelling...

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel materials with tailored properties is a perpetual driver of innovation in materials science. Among the vast landscape of molecular building blocks, cyclobutane derivatives have emerged as a compelling class of monomers for the synthesis of advanced polymers. Their unique strained four-membered ring structure imparts a fascinating combination of rigidity, thermal stability, and photoreactivity into the resulting materials, opening up new avenues for creating high-performance polymers, functional materials, and responsive systems. This guide provides an in-depth exploration of the use of cyclobutane derivatives in materials science, complete with detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development and materials innovation.

The Cyclobutane Advantage: Unique Properties for Advanced Materials

The cyclobutane ring, a strained carbocycle, is far from being a mere chemical curiosity.[1][2] Its incorporation into polymer backbones bestows a range of desirable characteristics that are not readily achievable with conventional monomers.

Inherent Rigidity and Thermal Stability: The constrained nature of the cyclobutane ring introduces significant rigidity into the polymer chain. This structural feature often translates to materials with high glass transition temperatures (Tg) and excellent thermal stability.[3] For instance, polyesters and polyamides containing cyclobutane moieties have demonstrated high decomposition temperatures, making them suitable for applications demanding performance at elevated temperatures.[3]

Photochemical Reactivity: The [2+2] cycloaddition reaction, a cornerstone of cyclobutane synthesis, is often reversible under specific wavelengths of light.[4][5] This photoreversibility can be harnessed to create photoresponsive materials, such as self-healing polymers or materials for optical data storage. The photodimerization of cinnamic acid derivatives to form cyclobutane rings is a classic example of this principle.[6][7][8]

Stereochemical Control: The synthesis of cyclobutane derivatives can be conducted with a high degree of stereocontrol, allowing for the precise arrangement of substituents on the four-membered ring.[9][10] This stereochemical precision can be translated into the polymer structure, influencing properties such as crystallinity, solubility, and biological interactions.

Unique Conformational Landscape: The puckered conformation of the cyclobutane ring provides a distinct three-dimensional structure that can influence the packing of polymer chains and their interaction with other molecules.[1] This has implications for applications ranging from gas separation membranes to drug delivery systems where molecular recognition is key.

Applications in Materials Science and Polymers

The versatile properties of cyclobutane derivatives have led to their exploration in a diverse array of applications within materials science.

High-Performance Engineering Plastics

The incorporation of cyclobutane rings into the backbone of polyesters and polyamides can significantly enhance their thermal and mechanical properties.[3] These materials can serve as alternatives to conventional engineering plastics in demanding environments, such as in the automotive and aerospace industries. The rigidity imparted by the cyclobutane unit contributes to a high modulus and dimensional stability.

Photoresponsive and "Smart" Materials

The ability of certain cyclobutane derivatives to undergo reversible [2+2] photocycloaddition and cycloreversion reactions is a key enabler for the development of "smart" materials.[11] These materials can change their properties in response to light, leading to applications such as:

  • Self-healing polymers: Polymers containing cyclobutane linkages that can be cleaved by UV light and reformed by thermal treatment.

  • Shape-memory polymers: Materials that can be deformed and then recover their original shape upon exposure to a specific light stimulus.

  • Photoresists for lithography: Materials where the solubility can be altered by photochemical reactions involving cyclobutane moieties.

Liquid Crystals

The rigid and well-defined geometry of cyclobutane derivatives makes them attractive building blocks for liquid crystalline materials.[12] By attaching mesogenic (liquid crystal-forming) units to a cyclobutane core, it is possible to create liquid crystals with unique phase behavior and electro-optical properties. These materials could find applications in advanced display technologies and optical switching devices.

Biomedical Applications

The biocompatibility and tunable properties of cyclobutane-containing polymers make them promising candidates for biomedical applications.[13] Their use is being explored in:

  • Drug delivery systems: The defined cavities and potential for functionalization of cyclobutane-based structures can be used to encapsulate and release therapeutic agents.[14]

  • Tissue engineering scaffolds: The mechanical properties and biodegradability of certain cyclobutane polyesters can be tailored to support cell growth and tissue regeneration.

  • Biomaterials with controlled degradation: The susceptibility of the cyclobutane ring to ring-opening reactions under specific conditions can be utilized to design biodegradable polymers for medical implants and sutures.[15]

Experimental Protocols

Here, we provide detailed protocols for the synthesis of a cyclobutane-containing polyester via [2+2] photopolymerization and a general procedure for its characterization.

Protocol 1: Synthesis of a Cyclobutane-Containing Polyester via Solution-State [2+2] Photopolymerization

This protocol describes the synthesis of a polyester from a bis-cinnamate monomer using a photosensitizer. The [2+2] photocycloaddition of the cinnamate groups leads to the formation of cyclobutane rings in the polymer backbone.[3]

Materials:

  • Bis(4-hydroxybutyl) 1,4-phenylenediacrylate (monomer)

  • Thioxanthone (photosensitizer)

  • Dichloromethane (DCM, anhydrous)

  • Methanol

  • Nitrogen gas

  • UV reactor equipped with a 365 nm lamp

  • Schlenk flask and standard glassware

  • Magnetic stirrer

Procedure:

  • Monomer and Sensitizer Preparation: In a Schlenk flask, dissolve the bis(4-hydroxybutyl) 1,4-phenylenediacrylate monomer (1.0 g, 2.87 mmol) and thioxanthone (0.030 g, 0.14 mmol, 5 mol%) in anhydrous DCM (10 mL).

  • Degassing: De-gas the solution by bubbling with nitrogen for 30 minutes to remove dissolved oxygen, which can quench the excited state of the photosensitizer.

  • Photopolymerization: Place the Schlenk flask in the UV reactor and irradiate with 365 nm UV light while stirring vigorously at room temperature. Monitor the reaction progress by taking aliquots and analyzing by ¹H NMR for the disappearance of the vinylic protons of the cinnamate groups. The reaction is typically complete within 24-48 hours.

  • Polymer Precipitation and Purification: Once the reaction is complete, precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol (200 mL) with stirring.

  • Isolation and Drying: Collect the precipitated white polymer by filtration, wash thoroughly with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

Diagram of the [2+2] Photopolymerization Workflow:

photopolymerization_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep1 Dissolve Monomer & Sensitizer in DCM prep2 Degas with Nitrogen prep1->prep2 react1 Irradiate with 365 nm UV Light prep2->react1 react2 Monitor by ¹H NMR react1->react2 Periodically purify1 Precipitate in Methanol react1->purify1 Upon Completion react2->react1 purify2 Filter and Wash purify1->purify2 purify3 Dry under Vacuum purify2->purify3 end end purify3->end Final Polymer

Caption: Workflow for the synthesis of a cyclobutane-containing polyester.

Protocol 2: Characterization of the Cyclobutane-Containing Polyester

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the polymer structure and the formation of the cyclobutane ring.

  • Procedure: Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra.

  • Expected Observations: The disappearance of the characteristic alkene proton signals of the cinnamate monomer (around 6.4 and 7.7 ppm) and the appearance of new aliphatic proton signals corresponding to the cyclobutane ring protons (typically in the range of 3.5-4.5 ppm).

2. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.

  • Procedure: Dissolve the polymer in a suitable solvent (e.g., THF) and analyze using a GPC system calibrated with polystyrene standards.

  • Expected Results: GPC will provide information on the average molecular weight and the breadth of the molecular weight distribution, which are crucial parameters for understanding the material's properties. Linear polymers with high molecular weights (up to 140 kDa) can be achieved.[5][16]

3. Thermal Analysis (TGA and DSC):

  • Thermogravimetric Analysis (TGA):

    • Purpose: To evaluate the thermal stability of the polymer.

    • Procedure: Heat a small sample of the polymer under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) and monitor the weight loss as a function of temperature.

    • Expected Results: Cyclobutane-containing polymers typically exhibit high decomposition temperatures.[3]

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm, if applicable).

    • Procedure: Heat the polymer sample through a defined temperature program and measure the heat flow.

    • Expected Results: The Tg will provide insight into the rigidity of the polymer chain. The flexibility of the linker between cyclobutane units can influence the Tg.[3]

Data Summary Table:

PropertyTypical Value RangeSignificance
Molecular Weight (Mw) 10,000 - 150,000 g/mol Influences mechanical strength and processability.
Polydispersity Index (PDI) 1.2 - 2.5Indicates the breadth of molecular weight distribution.
Glass Transition Temp. (Tg) 80 - 180 °CDefines the transition from a rigid to a rubbery state.
Decomposition Temp. (Td) > 300 °CIndicates the upper limit of thermal stability.

Future Outlook and Conclusion

The field of cyclobutane-based materials is ripe with opportunities for further exploration. Advances in synthetic methodologies, such as continuous flow photopolymerization, are enabling the scalable production of these materials with improved control over their properties.[3] The development of new monomers with diverse functionalities will undoubtedly lead to the creation of novel polymers with unprecedented capabilities. From sustainable plastics to advanced biomedical devices, cyclobutane derivatives are poised to play a significant role in shaping the future of materials science. The protocols and insights provided in this guide serve as a foundation for researchers to delve into this exciting and rapidly evolving area of polymer chemistry.

References

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Method

The Cyclopropyl Carbinol Rearrangement: A Powerful Tool in Modern Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals The cyclopropyl carbinol rearrangement, a fascinating and synthetically powerful transformation, has emerged as a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The cyclopropyl carbinol rearrangement, a fascinating and synthetically powerful transformation, has emerged as a cornerstone in the construction of complex molecular architectures. Its ability to generate diverse carbocyclic and heterocyclic frameworks from readily accessible starting materials has cemented its place in the synthetic chemist's toolbox. This guide provides an in-depth exploration of the mechanistic underpinnings, practical applications, and detailed experimental protocols for leveraging this remarkable rearrangement in organic synthesis, with a particular focus on its relevance to drug discovery and development.

The Underlying Principle: Taming the Energy of a Strained Ring

The driving force behind the cyclopropyl carbinol rearrangement lies in the release of the inherent ring strain of the cyclopropane ring, which is approximately 27 kcal/mol. The reaction is typically initiated by the formation of a carbocation adjacent to the cyclopropyl group. This cyclopropylcarbinyl cation is not a simple, localized positive charge; instead, it exists as a set of rapidly equilibrating, non-classical carbocations, often depicted as a bicyclobutonium ion.[1][2] This delocalization significantly stabilizes the cationic intermediate, facilitating the subsequent skeletal reorganization.

The outcome of the rearrangement is highly dependent on the substitution pattern of the cyclopropyl carbinol, the nature of the catalyst, and the reaction conditions. The cationic intermediate can be trapped by various nucleophiles or undergo further rearrangements to yield a variety of products, including homoallylic alcohols, cyclobutanes, and larger ring systems. This diversity of potential outcomes underscores both the versatility and the challenge of controlling the reaction's selectivity.

Mechanistic Pathways and Key Influencing Factors

The journey from a cyclopropyl carbinol to its rearranged product is a nuanced process governed by subtle electronic and steric effects. Understanding these factors is paramount for predicting and controlling the reaction's outcome.

Formation of the Cyclopropylcarbinyl Cation

The initial and often rate-determining step is the generation of the cyclopropylcarbinyl cation. This is typically achieved through the protonation of the hydroxyl group by a Brønsted or Lewis acid, followed by the loss of water. The choice of acid is critical; strong acids are required to facilitate the dehydration, but overly harsh conditions can lead to undesired side reactions.[2]

The Fate of the Cation: A Cascade of Possibilities

Once formed, the cyclopropylcarbinyl cation can embark on several pathways:

  • Ring Expansion: The most common pathway involves the migration of one of the cyclopropyl C-C bonds to the cationic center, leading to a cyclobutyl cation. Subsequent trapping by a nucleophile yields a cyclobutane derivative.

  • Ring Opening to a Homoallylic Cation: Alternatively, the cyclopropane ring can open to form a homoallylic cation, which upon nucleophilic attack, affords a homoallylic alcohol or its derivative. The regioselectivity of this ring opening is influenced by the substitution on the cyclopropane ring, with the most substituted and electronically stabilized cation being favored.

  • Intramolecular Trapping: When a nucleophilic moiety is tethered to the cyclopropyl carbinol substrate, intramolecular trapping of the cationic intermediate can lead to the formation of various cyclic structures. This strategy is particularly powerful for the synthesis of complex polycyclic systems.[3][4]

The following diagram illustrates the key cationic intermediates and their potential rearrangement pathways.

Cyclopropyl Carbinol Rearrangement Mechanism cluster_0 Cation Formation cluster_1 Rearrangement Pathways cluster_2 Product Formation Cyclopropyl Carbinol Cyclopropyl Carbinol Cyclopropylcarbinyl Cation Cyclopropylcarbinyl Cation Cyclopropyl Carbinol->Cyclopropylcarbinyl Cation + H+ - H2O Bicyclobutonium Ion Bicyclobutonium Ion Cyclopropylcarbinyl Cation->Bicyclobutonium Ion Equilibration Cyclic Product Cyclic Product Cyclopropylcarbinyl Cation->Cyclic Product Intramolecular Trapping Cyclobutyl Cation Cyclobutyl Cation Bicyclobutonium Ion->Cyclobutyl Cation Ring Expansion Homoallylic Cation Homoallylic Cation Bicyclobutonium Ion->Homoallylic Cation Ring Opening Cyclobutane Product Cyclobutane Product Cyclobutyl Cation->Cyclobutane Product + Nu- Homoallylic Product Homoallylic Product Homoallylic Cation->Homoallylic Product + Nu-

Caption: General mechanistic pathways in cyclopropyl carbinol rearrangements.

Applications in Organic Synthesis and Drug Discovery

The synthetic utility of the cyclopropyl carbinol rearrangement is vast, with applications ranging from the synthesis of natural products to the development of novel therapeutic agents.

Synthesis of Bioactive Heterocycles

A significant application of this rearrangement is in the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. For instance, gold-catalyzed rearrangement of 2-tosylaminophenyl cyclopropylmethanols provides efficient access to 2,3-dihydro-1H-benzo[b]azepines and 2-vinylindolines.[4][5] The chemoselectivity of this reaction is remarkably dependent on the substitution at the carbinol center; secondary alcohols yield five-membered rings, while tertiary alcohols exclusively produce seven-membered rings.[4]

Construction of α-Alkylidene-γ-butyrolactones

The α-alkylidene-γ-butyrolactone motif is present in numerous natural products with diverse biological activities. Bismuth(III) triflate (Bi(OTf)₃) has been shown to be an effective catalyst for the ring-opening cyclization of (hetero)aryl cyclopropyl carbinols to furnish these valuable structures.[3] This transformation proceeds through the formation of a cyclopropyl carbinyl cation, which undergoes ring opening and subsequent intramolecular trapping by a neighboring ester group.

Asymmetric Synthesis and Natural Product Total Synthesis

The development of enantioselective cyclopropyl carbinol rearrangements has opened new avenues for the synthesis of chiral molecules. Chiral Brønsted acids have been successfully employed to catalyze the asymmetric rearrangement of prochiral cyclopropylcarbinols, affording chiral homoallylic sulfides with high enantioselectivity.[2] This methodology has proven valuable in the synthesis of complex natural products, such as sesquiterpenes.[2]

A notable example in drug discovery involves the synthesis of heteroaromatic sulfone derivatives, which have shown potential as "covalent warheads" for the enzymatic inhibition of the SARS-CoV-2 main protease.[2]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for representative cyclopropyl carbinol rearrangements.

Protocol 1: Asymmetric Rearrangement of a Prochiral Cyclopropylcarbinol Catalyzed by a Chiral Brønsted Acid[2]

This protocol describes the synthesis of an enantioenriched homoallylic sulfide.

Materials:

  • Prochiral cyclopropylcarbinol substrate (1.0 equiv)

  • Thione-containing nucleophile (1.0 equiv)

  • Chiral SPINOL-derived N-triflyl phosphoramide catalyst (e.g., C4e) (10 mol%)

  • Anhydrous toluene

  • 3Å Molecular sieves

  • Triethylamine

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • To a flame-dried reaction tube under a nitrogen atmosphere, add the chiral catalyst (0.002 mmol, 0.1 mL of a 0.2 M solution in toluene), the cyclopropylcarbinol substrate (0.02 mmol, 0.2 mL of a 0.1 M solution in toluene, dried over 3Å molecular sieves at -20 °C for 6 hours prior to use), the nucleophile (0.02 mmol, 0.2 mL of a 0.1 M solution in toluene), and 3Å molecular sieves (20 mg).

  • Add anhydrous toluene (0.5 mL) to the mixture.

  • Stir the reaction mixture vigorously at the specified temperature (e.g., -20 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon complete consumption of the starting material, quench the reaction by adding triethylamine (10 µL).

  • Allow the mixture to warm to room temperature.

  • Directly purify the reaction mixture by flash column chromatography on silica gel using a gradient of petroleum ether/ethyl acetate (e.g., 10:1 to 4:1) to afford the desired enantioenriched product.

Data Presentation:

SubstrateNucleophileCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
1a2a10-20129598
1b2a10-20189296
1a2b10-10248895

Experimental Workflow:

Caption: Workflow for the asymmetric cyclopropyl carbinol rearrangement.

Protocol 2: Gold-Catalyzed Synthesis of 2,3-Dihydro-1H-benzo[b]azepines[4][7]

This protocol details the synthesis of a seven-membered nitrogen-containing heterocycle.

Materials:

  • 2-Tosylaminophenyl cyclopropylmethanol substrate (1.0 equiv)

  • (p-CF₃C₆H₄)₃PAuCl (5 mol%)

  • AgOTf (5 mol%)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Celite

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a solution of the 2-tosylaminophenyl cyclopropylmethanol substrate (0.2 mmol) in anhydrous DCE (2.0 mL) in a sealed tube, add (p-CF₃C₆H₄)₃PAuCl (0.01 mmol, 5 mol%) and AgOTf (0.01 mmol, 5 mol%).

  • Heat the reaction mixture at 80 °C for the specified time (e.g., 1-3 hours), monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate to afford the desired 2,3-dihydro-1H-benzo[b]azepine.

Data Presentation:

SubstrateTime (h)Yield (%)
3a192
3b285
3c1.589

Experimental Workflow:

Caption: Workflow for the gold-catalyzed synthesis of benzo[b]azepines.

Conclusion and Future Outlook

The cyclopropyl carbinol rearrangement is a testament to the power of strain-release-driven transformations in organic synthesis. Its versatility in constructing a wide array of molecular scaffolds, coupled with the increasing development of catalytic and stereoselective variants, ensures its continued importance in both academic and industrial research. For drug development professionals, this rearrangement offers a potent strategy for the rapid generation of novel chemical entities with diverse three-dimensional structures, which is crucial for exploring new areas of chemical space and identifying next-generation therapeutics. Future research will undoubtedly focus on expanding the scope of this reaction, developing more efficient and selective catalyst systems, and applying it to the synthesis of increasingly complex and biologically relevant molecules.

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  • Sandridge, M. J., et al. (2017). α-Alkylidene-γ-butyrolactone Formation via Bi(OTf)₃-Catalyzed, Dehydrative, Ring-Opening Cyclizations of Cyclopropyl Carbinols: Understanding Substituent Effects and Predicting E/Z Selectivity. The Journal of Organic Chemistry, 82(20), 10883-10897. ([Link])

  • Kothandaraman, P., et al. (2011). Cyclopropyl carbinol rearrangement for benzo-fused nitrogen ring synthesis. SciSpace. ([Link])

  • Echavarren, A. M., & Nevado, C. (2004). Gold-Catalyzed Rearrangements and Beyond. Accounts of Chemical Research, 37(11), 779-788. ([Link])

  • Benzo-fused N-Heterocycle synthesis. (n.d.). Organic Chemistry Portal. ([Link])

  • Echavarren, A. M. (2015). Gold-Catalyzed Reactions via Cyclopropyl Gold Carbene-like Intermediates. CORE. ([Link])

  • Reddy, B. V. S., et al. (2007). Bi(OTf)₃-Catalyzed Regioselective Ring Opening of Epoxides with Phenols: Facile Synthesis of 1,3-Diaryloxy-2-propanols. ResearchGate. ([Link])

  • Nitrogen Heterocycles as Versatile Scaffolds in Organic Synthesis and Advanced Materials. (2023). Chemistry Research Journal, 8(5), 1-10. ([Link])

  • Kulinkovich, O. G., & de Meijere, A. (2000). Cyclopropyl Building Blocks for Organic Synthesis. Part 128. Ln(OTf)₃-Catalyzed Insertion of Aryl Isocyanides into the Cyclopropane Ring. ChemInform, 31(30). ([Link])

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Technical Notes & Optimization

Troubleshooting

overcoming low reactivity in functionalizing cyclobutane rings

From the Desk of the Senior Application Scientist Welcome to the technical support center for cyclobutane functionalization. The cyclobutane motif is of immense value in modern drug discovery and medicinal chemistry, off...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for cyclobutane functionalization. The cyclobutane motif is of immense value in modern drug discovery and medicinal chemistry, offering a unique three-dimensional chemical space that can improve metabolic stability and binding affinity.[1][2] However, the inherent stability and low reactivity of the cyclobutane core present significant synthetic challenges.[3] The sp³ C-H bonds of a cyclobutane are strong and difficult to activate selectively, a consequence of their high s-character.[3][4]

This guide is designed to provide practical, field-tested advice for overcoming these hurdles. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot failed experiments and rationally design your next synthetic steps.

Troubleshooting Guide: When Your Reaction Fails

This section addresses the most common failure points encountered during cyclobutane functionalization.

Problem 1: Low or No Conversion in a Directed C-H Functionalization

You've set up a palladium-catalyzed C-H arylation with your directing group-appended cyclobutane, but after 24 hours, you only see starting material.

  • Probable Cause 1: Ineffective Pre-catalyst Activation or Catalyst Inhibition.

    • Explanation: Palladium(II) catalysts often require an initial activation step to enter the catalytic cycle. More critically, certain functional groups on your substrate, particularly coordinating nitrogen atoms, can form stable, unreactive chelates with the metal center, effectively poisoning the catalyst and preventing the crucial cyclometalation step.[5]

    • Suggested Solution:

      • Change the Directing Group (DG): If your substrate contains a phthalimide or another strongly coordinating group, this is a likely culprit.[5] An ester-derived cyclobutane or a less coordinating DG like o-thioanisidine may be more successful than the commonly used 8-aminoquinoline in such cases.[5]

      • Increase Temperature: Some stubborn substrates require higher thermal energy to initiate the reaction. For example, some phthalimide-derived substrates only begin to react at temperatures as high as 130 °C, though this can also lead to decomposition.[5]

      • Screen Additives: Silver salts (e.g., AgOAc, Ag₂CO₃) are often used as oxidants and halide scavengers. Varying the silver salt or its stoichiometry can sometimes rescue a stalled reaction.

  • Probable Cause 2: Steric Hindrance.

    • Explanation: C-H activation is highly sensitive to the steric environment around the target C-H bond. Bulky substituents on the cyclobutane ring or the coupling partner can prevent the catalyst from accessing the reaction site.

    • Suggested Solution:

      • Modify the Ligand: In catalyst systems that use an external ligand, switching to a less bulky ligand can sometimes create enough space for the reaction to proceed.

      • Re-evaluate the Directing Group: Ensure your DG is positioned to direct the catalyst to the intended C-H bond without significant steric clashes. The geometry of the cyclometalated intermediate is critical.[5]

  • Probable Cause 3: Incorrect Reaction Conditions.

    • Explanation: Solvent, temperature, and concentration are critical parameters. Anhydrous and oxygen-free conditions are paramount for most cross-coupling reactions.

    • Suggested Solution:

      • Solvent Screen: While toluene or dioxane are common, a more polar solvent might be required for certain substrates.

      • Rigorous Control: Ensure all reagents are pure and solvents are thoroughly degassed and dried. Run a positive control reaction with a known, reactive substrate (e.g., a simple N-(cyclobutyl)picolinamide) to confirm your catalyst, reagents, and setup are viable.

Problem 2: Poor Regioselectivity (e.g., 1,2- vs. 1,3-functionalization)

Your reaction works, but you get a mixture of isomers, with the functional group installed at different positions on the ring.

  • Probable Cause: Lack of Sufficient Directing Influence.

    • Explanation: In the absence of a strong directing effect, the inherent reactivity of different C-H bonds on the ring will compete. For instance, benzylic C-H bonds are often more reactive than purely aliphatic ones.

    • Suggested Solution:

      • Catalyst-Controlled Functionalization: This is a powerful strategy for overriding the substrate's natural reactivity. Different rhodium(II) catalysts, for example, can selectively functionalize either the C1 (benzylic) or C3 position of an arylcyclobutane.[4] A sterically demanding catalyst like Rh₂(S-2-Cl-5-BrTPCP)₄ favors the more accessible C3 position, while a less hindered catalyst like Rh₂(S-TCPTAD)₄ reacts at the electronically activated C1 position.[4]

      • Sequential C-H/C-C Functionalization: For accessing cis-1,3-disubstituted cyclobutanes, a direct C-H activation at the γ-position is challenging. An alternative is the Norrish-Yang cyclization of a cyclobutyl ketone to form a bicyclo[1.1.1]pentan-2-ol intermediate. This intermediate can then undergo a palladium-catalyzed, strain-release-driven C-C cleavage and functionalization to install a group at the C3 position with excellent cis-selectivity.[1]

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// Edges start -> check_reagents [label="First Step"]; check_reagents -> cause_inhibition; check_reagents -> cause_sterics; check_reagents -> cause_conditions; cause_inhibition -> sol_dg; cause_sterics -> sol_ligand; cause_conditions -> sol_temp; sol_dg -> sol_alt [style=dashed, label="If unsuccessful"]; sol_ligand -> sol_alt [style=dashed, label="If unsuccessful"]; sol_temp -> sol_alt [style=dashed, label="If unsuccessful"]; } .enddot Caption: Troubleshooting workflow for low conversion.

Frequently Asked Questions (FAQs)

Q1: Why are cyclobutane C-H bonds so unreactive?

A: There are two primary reasons. First, the C-H bonds in a cyclobutane ring have greater 's' character compared to those in acyclic or larger ring systems.[4] This increased s-character strengthens the bond, raising its bond dissociation energy (BDE) to approximately 100.5 kcal/mol.[3] Second, the ring strain does not significantly weaken the C-H bonds in a way that promotes simple functionalization; instead, reactions often favor C-C bond cleavage (ring-opening) if not carefully controlled.

Q2: What are the main strategies to functionalize cyclobutanes?

A: The four main modern strategies are:

  • Directed C-H Functionalization: This is the most common approach, using a directing group (DG) attached to the substrate to position a transition metal catalyst (usually Pd, Rh, or Ru) near a specific C-H bond.[5][6] This strategy provides a powerful way to control regioselectivity.

  • Strain-Release Functionalization: This method uses highly strained precursors like bicyclo[1.1.0]butanes (BCBs).[7] The central C-C bond in BCBs is extremely weak and behaves like a π-bond, readily undergoing cleavage and addition reactions to form functionalized cyclobutanes.[7] This is an excellent way to access products that are difficult to make via direct C-H activation.

  • Radical Cascade Reactions: These methods use radical initiators to generate cyclobutyl radicals, which can then undergo a cascade of reactions. For example, a copper-catalyzed radical cascade can convert simple cyclobutanes into highly functionalized cyclobutenes by cleaving multiple C-H bonds.[3][8]

  • Photoredox Catalysis: Visible-light photoredox catalysis can be used to generate radical intermediates under mild conditions. This is particularly useful for [2+2] cycloadditions to form the cyclobutane ring itself or for strain-release functionalization of precursors.[5][9]

// Nodes start [label="Desired Functionalized\nCyclobutane Target", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; q_ch [label="Is a specific C-H bond\n a good target for activation?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; q_strain [label="Can a strained precursor\n(e.g., BCB) be synthesized?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; q_radical [label="Is a multi-functionalization\nor dehydrogenation desired?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

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// Edges start -> q_ch; q_ch -> strat_ch [label="Yes"]; q_ch -> q_strain [label="No"]; q_strain -> strat_strain [label="Yes"]; q_strain -> q_radical [label="No"]; q_radical -> strat_radical [label="Yes"]; q_radical -> strat_other [label="No"]; } .enddot Caption: Decision tree for selecting a functionalization strategy.

Q3: My directing group is difficult to remove. What can I do?

A: Directing group removal is a common and often overlooked challenge.[6] For the widely used 8-aminoquinoline (8-AQ) group, standard hydrolysis is often ineffective.

  • For 8-AQ Amides: A two-step transamidation protocol can be effective.[6] Alternatively, ozonolysis-based approaches have been developed for more robust cases.[6]

  • Proactive Strategy: When planning your synthesis, consider using a more readily cleavable directing group from the outset, even if it requires more optimization in the C-H activation step. Some picolinamide-based DGs can be removed under milder conditions.

Q4: How can I form a quaternary carbon center on a cyclobutane ring?

A: Creating a quaternary center is synthetically challenging. A highly effective method is the strain-release functionalization of a disubstituted bicyclo[1.1.0]butane (BCB). By combining photocatalysis with a hydrogen atom transfer (HAT) process, it's possible to achieve a highly regioselective α-borylation of disubstituted BCBs, efficiently providing access to cyclobutylboranes that possess a quaternary carbon center.[7] These borylated intermediates are incredibly versatile and can be converted into a wide range of other functional groups.

Experimental Protocols & Data

Table 1: Comparison of Selected Directing Groups for Pd-Catalyzed C(sp³)-H Arylation
Directing GroupStructureTypical Catalyst/ConditionsProsCons
8-Aminoquinoline (8-AQ) Amide linkagePd(OAc)₂, Aryl Halide, Ag₂CO₃, Toluene, 110-130 °CBroadly effective, well-studied, high reactivity for methylene C-H bonds.[5]Difficult to remove, can be inhibited by other coordinating groups.[5][6]
o-Thioanisidine Amide linkagePd(OAc)₂, Aryl Halide, AgOAc, Toluene, 110 °CCan be more effective than 8-AQ for certain substrates.[5]Less general scope than 8-AQ, removal can still be challenging.
Picolinamide (PA) Amide linkagePd(OAc)₂, Aryl Halide, K₂CO₃, Toluene/DCE, 100-120 °CGenerally easier to remove via hydrolysis.Can be less reactive than 8-AQ for unactivated C-H bonds.
Protocol: General Procedure for Rh(II)-Catalyzed Regiodivergent C-H Functionalization[4]

This protocol provides a general method for the catalyst-controlled C-H functionalization of aryl cyclobutanes with aryl diazoacetates.

Materials:

  • Aryl cyclobutane substrate (3.0 equiv.)

  • Aryl diazoacetate (1.0 equiv., e.g., 0.25 mmol)

  • Rhodium(II) catalyst (1.0 mol %)

    • For C1-selectivity: Rh₂(S-TCPTAD)₄

    • For C3-selectivity: Rh₂(S-2-Cl-5-BrTPCP)₄

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the aryl cyclobutane (0.75 mmol) and the selected Rh(II) catalyst (0.0025 mmol) in DCM (3.0 mL).

  • In a separate syringe, prepare a solution of the aryl diazoacetate (0.25 mmol) in anhydrous DCM (1.5 mL).

  • Set up the syringe with a syringe pump. Place the needle through a septum in the second neck of the reaction flask.

  • Slowly add the diazoacetate solution to the reaction mixture over a period of 3 hours at room temperature.

  • After the addition is complete, allow the reaction to stir for an additional 2 hours at room temperature.

  • Monitor the reaction by TLC or LC-MS to confirm consumption of the limiting reagent (diazoacetate).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to isolate the functionalized cyclobutane product.

Causality: The slow addition of the diazo compound is critical to keep its concentration low, minimizing side reactions such as dimerization. The choice of catalyst is the sole determinant of regioselectivity in this system; its steric and electronic profile dictates which C-H bond is targeted by the rhodium-bound carbene intermediate.[4]

References

  • D. C. Leitch, et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • D. C. Leitch. (2013). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab, Scripps Research. [Link]

  • A. J. Schmitz, et al. (2019). Convenient Access to Chiral Cyclobutanes with Three Contiguous Stereocenters from Verbenone by Directed C(sp³)-H arylation. ResearchGate. [Link]

  • P. M. B. Tele-Sá, et al. (2020). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. Chem. [Link]

  • K. M. M. Huihui, et al. (2022). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Journal of the American Chemical Society. [Link]

  • C. Liu, et al. (2022). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Chemical Science. [Link]

  • S. P. P. Row, et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]

  • C. Liu, et al. (2022). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. RSC Publishing. [Link]

  • Various Authors. (2023). Cyclobutane synthesis. Organic Chemistry Portal. [Link]

  • Y. Wang, et al. (2024). Photocatalytic α-Selective σ-Bond Hydroboration of Bicyclo[1.1.0]butanes. Organic Letters. [Link]

  • T. M. Monos, et al. (2018). Tandem Catalysis for Asymmetric Coupling of Ethylene and Enynes to Functionalized Cyclobutanes. ACS Catalysis. [Link]

  • D. C. Leitch, et al. (2014). Applications of C-H functionalization logic to cyclobutane synthesis. PubMed. [Link]

  • T. J. Pirnot, et al. (2023). Photochemical Strain-Release Driven Cyclobutylation of C(sp3)-Centered Radicals. ChemRxiv. [Link]

Sources

Optimization

Technical Support Center: Mastering Lewis Acid-Catalyzed Reactions of Bicyclobutanes

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Lewis acid-catalyzed reactions of bicyclobutanes (BCBs). This resource, designed by Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Lewis acid-catalyzed reactions of bicyclobutanes (BCBs). This resource, designed by Senior Application Scientists, provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of these powerful synthetic transformations. Bicyclobutanes, as highly strained molecules, offer rapid access to complex molecular scaffolds, yet their reactivity can be sensitive to subtle changes in reaction conditions.[1][2] This guide is structured to provide not just protocols, but the underlying chemical logic to empower you to overcome common experimental hurdles.

Troubleshooting Guide: From Frustration to Fruition

This section addresses specific experimental issues in a question-and-answer format, providing causative explanations and actionable solutions.

Problem 1: Low or No Product Yield with Bicyclobutane Decomposition

Question: I am attempting a Lewis acid-catalyzed reaction with my bicyclobutane substrate, but I'm observing very low yields of the desired product and significant formation of a cyclobutene byproduct. What is happening and how can I fix it?

Answer: This is a classic issue in BCB chemistry and often points to the direct, unmediated reaction of the Lewis acid with the highly strained BCB.[3][4] The Lewis acid can coordinate to the BCB, inducing a rapid rearrangement to the more stable cyclobutene isomer, which is often unreactive under the desired reaction conditions.[5]

Causality and Solution:

The core of the problem lies in the relative rates of two competing processes: the desired reaction with your nucleophile/reaction partner and the undesired isomerization of the BCB. To favor the productive pathway, you need to modulate the reactivity of the Lewis acid and control the concentration of the reactive species.

Troubleshooting Workflow:

start Low Yield & BCB Decomposition step1 Verify Order of Addition start->step1 Initial Check step2 Pre-complex Lewis Acid with Nucleophile step1->step2 If BCB added first step3 Titrate Lewis Acid Loading step2->step3 If decomposition persists step4 Evaluate Lewis Acid Strength step3->step4 If yield is still low step5 Assess Solvent Polarity step4->step5 Fine-tuning end Improved Yield step5->end

Caption: Troubleshooting workflow for low yield and BCB decomposition.

Step-by-Step Protocol to Mitigate Decomposition:

  • Reverse the Order of Addition: This is the most critical first step. Instead of adding the Lewis acid to a solution of the BCB and the nucleophile, first stir the Lewis acid and the nucleophile together in the solvent for a period (e.g., 30 minutes). This allows for the formation of a Lewis acid-nucleophile complex, which tempers the acidity of the catalyst. Then, add the BCB to this pre-formed complex. This simple change can dramatically reduce BCB decomposition.[3]

  • Optimize Lewis Acid Loading: It's tempting to use a higher catalyst loading to drive the reaction to completion, but this can exacerbate the decomposition side reaction.[5] Try decreasing the Lewis acid loading incrementally. Often, 5-10 mol% is sufficient.[6]

    Lewis Acid LoadingObservationRecommendation
    >10 mol%Significant decompositionDecrease to 5-10 mol%
    5-10 mol%Some decompositionConsider further reduction to 2-5 mol% or change Lewis Acid
    <5 mol%Slow or no reactionIncrease loading, but prioritize order of addition
  • Screen Lewis Acids: The strength of the Lewis acid is paramount. If you are using a very strong Lewis acid like SnCl₄ or BiBr₃, consider switching to a milder one.[7] Scandium(III) triflate (Sc(OTf)₃) and Bismuth(III) triflate (Bi(OTf)₃) are often excellent starting points as they are effective yet generally milder than many other options.[3][5]

  • Solvent Choice: The solvent can influence the Lewis acidity of the catalyst and the stability of reactive intermediates. A less coordinating solvent like dichloromethane (CH₂Cl₂) is a common choice. However, in some cases, a more coordinating solvent like tetrahydrofuran (THF) can lead to improved yields by modulating the catalyst's activity.[4]

Problem 2: Poor Diastereo- or Regioselectivity

Question: My reaction is working and I'm getting product, but it's a mixture of diastereomers or regioisomers. How can I improve the selectivity?

Answer: Achieving high selectivity in BCB reactions is a common challenge and is intimately linked to the reaction mechanism and the nature of the transition state.[8] The substituents on both the BCB and the reaction partner play a crucial role in dictating the stereochemical outcome.[9][10]

Mechanistic Considerations and Solutions:

The selectivity of these reactions is often governed by steric and electronic factors in the transition state. The Lewis acid coordinates to a Lewis basic site on the BCB, typically a carbonyl group, which then influences the trajectory of the incoming nucleophile.

Strategies to Enhance Selectivity:

  • Modify the Bicyclobutane Substrate: The electronic nature of the substituent on the BCB can dictate the reaction pathway.[9] For instance, BCB ketones and esters can exhibit different reactivities and selectivities. If you have the synthetic flexibility, modifying the BCB's carbonyl substituent (e.g., from an ester to a ketone or amide) can alter the electronic properties and potentially favor one reaction pathway over another.[7]

  • Vary the Lewis Acid: Different Lewis acids can lead to different levels of organization in the transition state. Bulky Lewis acids may impart greater steric control. Chiral Lewis acids can be employed to induce enantioselectivity.

  • Temperature Optimization: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy. Try running the reaction at 0 °C or even -78 °C.

  • Solvent Effects: The solvent can influence the tightness of the ion pairs in the transition state, which can affect selectivity. Screen a range of solvents with varying polarities and coordinating abilities (e.g., CH₂Cl₂, THF, toluene, acetonitrile).

Logical Flow for Optimizing Selectivity:

start Poor Selectivity step1 Lower Reaction Temperature start->step1 step2 Screen Solvents step1->step2 step3 Vary Lewis Acid step2->step3 step4 Modify BCB Substituent step3->step4 end High Selectivity Achieved step4->end

Caption: A systematic approach to improving reaction selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the Lewis acid in these reactions?

A1: The Lewis acid acts as a catalyst by activating the bicyclobutane. It coordinates to a Lewis basic site on the BCB, most commonly a carbonyl group. This coordination enhances the electrophilicity of the BCB, making it more susceptible to nucleophilic attack, or in some cases, it can activate the BCB as a nucleophile.[9] This activation facilitates the cleavage of the highly strained central C-C bond, driving the reaction forward.[1]

Q2: How do I choose the right Lewis acid for my specific reaction?

A2: The choice of Lewis acid is critical and depends on your specific substrates. A good starting point is to screen a few common Lewis acids of varying strengths.

Lewis AcidCommon Applications & Characteristics
Sc(OTf)₃ Widely used, versatile, and often provides good yields under mild conditions.[4][5]
Bi(OTf)₃ Effective for carbofunctionalization and can be used in low catalytic amounts.[3]
In(OTf)₃ Another mild and effective option for various cycloadditions.[4][11]
BF₃·OEt₂ A common, but sometimes less effective, main-group Lewis acid.[4]
SnCl₄, BiBr₃ Strong Lewis acids that can sometimes lead to direct ring-opening and halogenation of the BCB. Use with caution.[7]

It is recommended to start with a milder Lewis acid like Sc(OTf)₃ or Bi(OTf)₃ and only move to stronger ones if the reaction is sluggish.

Q3: My bicyclobutane substrate is an ester, and the reaction is not proceeding as expected. What could be the issue?

A3: The electronic properties of the carbonyl substituent on the BCB have a profound impact on the reaction pathway.[9] BCB esters, being more electron-rich than BCB ketones, can favor different mechanistic routes. In some cases, a BCB ester may be less reactive or lead to different products compared to its ketone analog under the same conditions.[5] If possible, synthesizing the corresponding BCB ketone could provide a solution, as ketones are often more reactive in these transformations.

Q4: Can I run these reactions open to the air?

A4: It is highly recommended to perform these reactions under an inert atmosphere (e.g., nitrogen or argon). Many Lewis acids, particularly metal triflates, are hygroscopic and can be deactivated by moisture. Additionally, some of the intermediates may be sensitive to air or moisture. Using oven-dried glassware and anhydrous solvents is crucial for reproducibility and obtaining optimal results.[5]

Q5: What is a general, reliable starting protocol for a Lewis acid-catalyzed reaction of a bicyclobutane?

A5: The following is a robust starting protocol that incorporates best practices to avoid common pitfalls.

General Experimental Protocol:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add the Lewis acid (e.g., Sc(OTf)₃, 5-10 mol%).

  • Add the nucleophile/reaction partner and anhydrous solvent (e.g., CH₂Cl₂).

  • Stir the mixture at room temperature for 30 minutes to allow for pre-complexation.

  • Add the bicyclobutane substrate to the reaction mixture.

  • Stir the reaction at the desired temperature (starting at room temperature is a good first attempt) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃).

  • Extract the product with an appropriate organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

This general procedure should be optimized for each specific reaction.

References

  • Guin, A., Bhattacharjee, S., Harariya, M. S., & Biju, A. T. (2023). Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols. Chemical Science, 14(24), 6585–6591. [Link]

  • Liu, D., Wang, N., Yang, Y., Zou, Q., & Zhang, X. (2025). Controlling Lewis acid-catalysed bicyclobutane cycloadditions: carbonyl substituents dictate electrophilic vs. nucleophilic addition pathways. Chemical Communications. [Link]

  • Controlling Lewis acid-catalysed bicyclobutane cycloadditions: carbonyl substituents dictate electrophilic vs. nucleophilic addition pathways. (n.d.). RSC Publishing. [Link]

  • Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes. (n.d.). JACS Au. [Link]

  • An unexpected Lewis acid-catalyzed cascade reaction of bicyclo[1.1.0]butanes with triazinanes toward biscyclobutenyl amines. (n.d.). Organic Chemistry Frontiers. [Link]

  • Diastereoselective Ring-Opening of Bicyclo[1.1.0]butanes via Lewis Acid Catalysis. (2023, June 5). Technology Networks. [Link]

  • (PDF) Controlling Lewis Acid Catalysed Bicyclobutane Cycloadditions: Carbonyl Substituents Dictate Electrophilic vs. Nucleophilic Addition Pathways. (2025, November 11). ResearchGate. [Link]

  • Lewis-Acid-Catalyzed Dearomative [4π + 2σ] Cycloaddition of Bicyclobutanes with Isoquinolinium Methylides for the Synthesis of Ring-Fused Azabicyclo[3.1.1]heptanes. (n.d.). Organic Letters. [Link]

  • State-of-the-Art Strategies for Lewis Acid-Catalyzed Strain-Release Cycloadditions of Bicyclo[1.1.0]butanes (BCBs). (2025, October 8). ResearchGate. [Link]

  • Golfmann, M., & Walker, J. C. L. (2023). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Communications Chemistry, 6(1), 9. [Link]

  • Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. (n.d.). Nature. [Link]

  • Lewis Acid Catalyzed Divergent Reaction of Bicyclo[1.1.0]Butanes With Quinones for the Synthesis of Diverse Polycyclic Molecules. (n.d.). PubMed. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Cyclobutanol and Cyclopentanol

For the discerning researcher in organic synthesis and drug development, the choice of a cyclic alcohol scaffold can have profound implications for reaction outcomes. While cyclobutanol and cyclopentanol may appear as si...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the choice of a cyclic alcohol scaffold can have profound implications for reaction outcomes. While cyclobutanol and cyclopentanol may appear as simple homologs, their chemical behaviors diverge significantly, a direct consequence of the latent energy stored within their cyclic frameworks. This guide provides an in-depth comparison of their reactivity, grounded in the principles of conformational analysis and supported by experimental observations, to inform rational substrate selection and reaction design.

The Decisive Factor: Ring Strain and Its Consequences

The fundamental difference in reactivity between four- and five-membered rings stems from inherent ring strain . This strain is a combination of two main factors:

  • Angle Strain (Baeyer Strain): This arises from the deviation of C-C-C bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons.[1][2] A planar cyclobutane ring would have internal angles of 90°, leading to significant angle strain.[2][3] To alleviate this, cyclobutane adopts a slightly puckered conformation. In contrast, cyclopentane can adopt an "envelope" or "half-chair" conformation where the bond angles are much closer to the ideal 109.5°, resulting in substantially lower angle strain.[4][5]

  • Torsional Strain (Pitzer Strain): This results from the eclipsing of C-H bonds on adjacent carbon atoms. The puckered conformation of cyclobutane helps to reduce some, but not all, of this eclipsing strain.[3] Cyclopentane's conformations are more effective at staggering these bonds, further minimizing its overall strain energy.

The total ring strain in cyclobutane is approximately 26 kcal/mol, whereas cyclopentane has a much lower ring strain of about 6 kcal/mol.[3] This substantial energy difference dictates that reactions which relieve cyclobutane's strain are kinetically and thermodynamically favored.

Visualization: Angle Strain in Cycloalkanes

G ideal Ideal Angle 109.5° cb_node 90° cp_node ~108°

Caption: Comparison of internal bond angles reveals significant deviation and thus higher angle strain in cyclobutane.

Oxidation to Ketones: A Tale of Strain Release

The oxidation of a secondary alcohol to a ketone involves the rehybridization of the carbinol carbon from sp³ to sp². This geometric change has opposite energetic consequences for cyclobutanol and cyclopentanol.

  • Cyclobutanol: The ideal bond angle for an sp² carbon is 120°. Introducing a carbonyl group into the four-membered ring forces one angle towards 120°, which paradoxically helps to relieve the severe angle strain of the all-sp³ ring (where angles are compressed to ~90°). This strain relief provides a thermodynamic driving force, making the oxidation of cyclobutanol particularly favorable. However, this high reactivity comes with a caveat: under harsh oxidation conditions (e.g., chromic acid alone), the strained ring is susceptible to C-C bond cleavage, yielding byproducts like 4-hydroxybutyraldehyde.[6] This underscores the unique reactivity imparted by the ring strain.

  • Cyclopentanol: In the relatively strain-free cyclopentane ring, the C-C-C angles are already close to the ideal sp³ angle. Changing one carbon to sp² (ideal angle 120°) introduces more angle and torsional strain into the five-membered ring. Consequently, the oxidation of cyclopentanol to cyclopentanone is less thermodynamically favorable compared to its four-membered counterpart.

Table 1: Comparative Energetics of Cycloalkanol Oxidation

Compound Hybridization Change Ring Strain in Alcohol Ring Strain in Ketone Thermodynamic Consequence for Oxidation
Cyclobutanol sp³ → sp² High (~26 kcal/mol) Lower Favorable; Strain is relieved

| Cyclopentanol | sp³ → sp² | Low (~6 kcal/mol) | Higher | Less Favorable; Strain is increased |

Experimental Protocol 1: Comparative Oxidation with PCC

This protocol allows for a direct comparison of oxidation rates under mild conditions, minimizing side reactions.

  • Preparation: Set up two identical round-bottom flasks, each charged with a solution of pyridinium chlorochromate (PCC, 1.5 equivalents) in dichloromethane (DCM).

  • Reaction Initiation: To Flask A, add cyclobutanol (1.0 equivalent). To Flask B, add cyclopentanol (1.0 equivalent) simultaneously. Ensure magnetic stirring at room temperature.

  • Monitoring: Withdraw aliquots from each reaction mixture at regular intervals (e.g., 5, 15, 30, 60 minutes).

  • Analysis: Quench the aliquots by filtering through a short pad of silica gel to remove the chromium salts. Analyze the filtrate by Gas Chromatography (GC) or ¹H NMR to determine the ratio of starting material to product (cyclobutanone or cyclopentanone).

  • Observation: A faster rate of disappearance of the starting material is expected for cyclobutanol compared to cyclopentanol.

Reactions Involving Carbocations: The Ring Expansion Imperative

The most dramatic difference in reactivity is observed in reactions proceeding through a carbocation intermediate, such as Sₙ1 solvolysis or E1 dehydration. The fate of the incipient carbocation is entirely dictated by the ring size.

  • Cyclobutanol: Upon protonation of the hydroxyl group and loss of water, an exceedingly unstable primary cyclobutyl carbocation is formed.[7] This high-energy intermediate immediately undergoes a 1,2-alkyl shift , leading to a rapid and irreversible ring expansion . This rearrangement produces the significantly more stable secondary cyclopentyl carbocation.[7] Consequently, acid-catalyzed reactions of cyclobutanol do not yield cyclobutyl-substituted products but rather cyclopentene and other cyclopentyl derivatives.

  • Cyclopentanol: The loss of water from protonated cyclopentanol forms a secondary cyclopentyl carbocation.[8] This cation is relatively stable and does not have a similar low-energy rearrangement pathway available. It will typically be trapped by a nucleophile (Sₙ1) or lose an adjacent proton to form cyclopentene (E1).[8][9]

This difference is quantitatively reflected in solvolysis rates. While direct data for the alcohols is sparse, studies on the corresponding tosylates (which form the same carbocation intermediates) are informative. Cyclobutyl derivatives consistently show complex kinetics involving rearrangement, while cyclopentyl derivatives exhibit more straightforward solvolysis behavior.[10][11]

Visualization: Divergent Carbocation Pathways

G cluster_cb Cyclobutanol Pathway cluster_cp Cyclopentanol Pathway cb_start Cyclobutanol cb_h2o Loss of H₂O cb_start->cb_h2o + H⁺ cb_cation Unstable Cyclobutyl Carbocation cb_h2o->cb_cation cb_rearrange Ring Expansion (1,2-Alkyl Shift) cb_cation->cb_rearrange shared_cation Stable Cyclopentyl Carbocation cb_rearrange->shared_cation cb_products Cyclopentene (Major Product) shared_cation->cb_products - H⁺ cp_start Cyclopentanol cp_h2o Loss of H₂O cp_start->cp_h2o + H⁺ cp_cation Stable Cyclopentyl Carbocation cp_h2o->cp_cation cp_products Cyclopentene cp_cation->cp_products - H⁺

Caption: Acid-catalyzed dehydration pathways showing the critical ring-expansion step for cyclobutanol.

Experimental Protocol 2: Comparative Acid-Catalyzed Dehydration

This experiment is designed to validate the predicted product distributions from the divergent carbocation pathways.

  • Setup: Place cyclobutanol (1.0 eq) in a round-bottom flask fitted with a distillation head. Add a catalytic amount of 85% phosphoric acid. In a separate, identical setup, do the same with cyclopentanol.

  • Reaction: Gently heat both flasks. The alkene products are volatile and will distill as they are formed. Collect the distillate in a receiver cooled in an ice bath.

  • Workup: Wash the collected distillates with saturated sodium bicarbonate solution, then with brine. Dry the organic layers over anhydrous magnesium sulfate.

  • Analysis: Analyze the products using ¹H and ¹³C NMR spectroscopy and GC-MS.

  • Expected Results:

    • From cyclobutanol , the major product will be identified as cyclopentene .

    • From cyclopentanol , the product will also be cyclopentene . This demonstrates that the cyclobutyl framework is not retained under these reaction conditions.

Conclusion for the Practicing Scientist

The choice between cyclobutanol and cyclopentanol is a choice between a strained, high-energy building block and its stable, more conventional counterpart.

  • Choose Cyclobutanol when:

    • The goal is to access cyclopentyl structures via controlled rearrangement reactions.

    • A reaction is driven by the release of ring strain , such as in certain thermal or photochemical processes.

    • Preparing cyclobutanone , where the strain relief upon oxidation provides a strong thermodynamic driving force (though care must be taken to avoid ring-opening).[6][12]

  • Choose Cyclopentanol when:

    • A stable, predictable five-membered ring scaffold is required for further functionalization.

    • Standard alcohol chemistry (oxidation, substitution, elimination) is desired without the complication of skeletal rearrangements .[13][14]

    • The target molecule is a simple cyclopentyl or cyclopentene derivative.

By understanding the fundamental principles of ring strain, chemists can harness the unique potential of cyclobutanol for complex syntheses or rely on the predictable behavior of cyclopentanol for more straightforward applications. This knowledge is paramount for efficient route design and the avoidance of unexpected side products.

References

  • Title: 4.2: Ring Strain and the Structure of Cycloalkanes - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane Source: Master Organic Chemistry URL: [Link]

  • Title: Ring strain - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Ring Strain in Cycloalkanes Source: Química Organica.org URL: [Link]

  • Title: Video: Acid Catalyzed Dehydration of Alcohols Structure & Mechanism Source: Study.com URL: [Link]

  • Title: Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation 1 Source: ResearchGate URL: [Link]

  • Title: cyclobutanone - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Ring Strain and the Structure of Cycloalkanes - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Which is more stable cyclopentanone or cyclobutanone? Source: Quora URL: [Link]

  • Title: Kinetic and reaction mechanism of the oxidation of some cyclic alcohols in the micellar phase using chloramine T in alkaline medium Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Method for preparing cyclopentanone from cyclopentanol Source: Google Patents URL
  • Title: Synthesis of 2-Phenylcyclopentanone from cyclopentanol Source: Chemistry Stack Exchange URL: [Link]

  • Title: Method of producing cyclobutanone Source: Google Patents URL
  • Title: Why is cyclopropane more reactive than cyclobutane? Source: Quora URL: [Link]

  • Title: BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS Source: Military Medical Science Letters URL: [Link]

  • Title: 3.6. Strain and Conformation in Cyclic Molecules Source: Introduction to Organic Chemistry URL: [Link]

  • Title: Find out the major product for the following reaction: Reactant.. Source: Filo URL: [Link]

  • Title: Kinetic and rection mechanism of the oxidation of some cyclic alcohols in the micellar phase using chloramine T in alkaline medium Source: ResearchGate URL: [Link]

  • Title: Understanding the Structure of Cyclopentanol: A Deep Dive Source: Oreate AI Blog URL: [Link]

  • Title: Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane Source: American Chemical Society URL: [Link]

  • Title: Method for preparing cyclopentanol and cyclopentanone by using cyclopentane Source: Google Patents URL
  • Title: Deuterium isotope effects on the solvolysis rates of cyclopentyl brosylates and tosylates Source: University of Arkansas, Fayetteville URL: [Link]

  • Title: When cyclopentanol undergoes an acid-promoted dehydration, it loses a molecule of what? Source: Quora URL: [Link]

  • Title: Comparative Study of the Oxidation of 1-Hexanol and Cyclohexanol by Chloramine B in Acidic Medium Source: Asian Journal of Chemistry URL: [Link]

  • Title: The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE Source: White Rose Research Online URL: [Link]

  • Title: Cyclopentenone synthesis Source: Organic Chemistry Portal URL: [Link]

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Validation

A Comparative Guide to Rhodium- and Iridium-Catalyzed Cyclobutanol C-C Bond Cleavage

The strategic cleavage of carbon-carbon (C-C) bonds, particularly within strained ring systems, represents a powerful tool in modern organic synthesis. It allows for the transformation of simple cyclic precursors into co...

Author: BenchChem Technical Support Team. Date: February 2026

The strategic cleavage of carbon-carbon (C-C) bonds, particularly within strained ring systems, represents a powerful tool in modern organic synthesis. It allows for the transformation of simple cyclic precursors into complex, stereochemically rich acyclic or polycyclic structures. Cyclobutanols, with their inherent ring strain of approximately 26 kcal/mol, are excellent substrates for such transition-metal-catalyzed ring-opening reactions.[1] Among the various catalysts employed, complexes of rhodium (Rh) and iridium (Ir) have emerged as particularly effective, yet they often operate through fundamentally different mechanistic pathways. This guide provides an in-depth comparison of Rh- and Ir-catalyzed cyclobutanol cleavage, offering insights into their mechanisms, performance, and practical applications for researchers in synthetic and medicinal chemistry.

The Rhodium-Catalyzed Pathway: A Tale of β-Carbon Elimination

Rhodium(I) catalysts have been extensively studied for C-C bond activation, and their application to cyclobutanol cleavage is a cornerstone of this field.[2][3] The generally accepted mechanism for this transformation avoids a direct, high-energy oxidative addition into the C-C bond. Instead, it proceeds through a lower-energy pathway involving the formation of a rhodium alkoxide intermediate, followed by a key β-carbon elimination step.[2][4][5]

Mechanistic Cycle: The catalytic cycle typically begins with the coordination of the cyclobutanol's hydroxyl group to a Rh(I) center. Subsequent deprotonation, often facilitated by a basic additive or the ligand itself, generates a crucial rhodium(I) cyclobutanolate intermediate. This species is primed for the ring-opening event. Driven by the release of ring strain, the molecule undergoes β-carbon elimination , where the C1-C2 bond cleaves to form a six-membered rhodacycle intermediate. This step is often the rate-determining and stereochemistry-defining step of the reaction. The resulting alkylrhodium(I) species can then undergo various downstream transformations, most commonly protonolysis, to release the final ketone product and regenerate the active Rh(I) catalyst.[5]

rhodium_mechanism Rh-Catalyzed Cyclobutanol Cleavage Mechanism cluster_cycle cluster_legend Legend Rh_I [L-Rh(I)] Coordination [L-Rh(I)]-Cyclobutanol Coordination Complex Rh_I->Coordination + Cyclobutanol Alkoxide Rh(I) Cyclobutanolate Coordination->Alkoxide - H+ Rhodacycle Alkyl-Rh(I) Intermediate (Rhodacycle) Alkoxide->Rhodacycle β-Carbon Elimination (Ring Opening) Product Open-Chain Ketone Product Rhodacycle->Product + H+ Product->Rh_I - Product Catalyst Catalyst Species Key_Intermediate Key Intermediate Ring_Opened Ring-Opened Intermediate Final_Product Product

Figure 1. Simplified catalytic cycle for Rh-catalyzed cyclobutanol cleavage.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of ligand is critical for achieving high enantioselectivity. Bulky, electron-rich phosphine ligands, such as DTBM-SEGPHOS, are often employed.[6] These ligands create a well-defined chiral pocket around the metal center, which effectively differentiates between the enantiotopic C-C bonds during the β-carbon elimination step.

  • Reaction Conditions: Many Rh-catalyzed systems require elevated temperatures (often >100 °C) to overcome the activation barrier of the C-C cleavage step.[7] However, highly active catalyst systems that operate efficiently at room temperature have also been developed.[8]

The Iridium-Catalyzed Pathway: A Divergent Hydridic Route

While rhodium's neighbor on the periodic table, iridium, can also catalyze cyclobutanol cleavage, it does so through a strikingly different and unexpected mechanism.[1][9] Mechanistic studies, including deuterium labeling experiments, have revealed that the Ir-catalyzed pathway does not proceed through a simple alkoxide intermediate analogous to the rhodium cycle. Instead, it involves an oxidative addition into the O-H bond of the alcohol.[9][10]

Mechanistic Cycle: The catalytic cycle is initiated by the oxidative addition of the cyclobutanol's O-H bond to the Ir(I) center. This forms a key Ir(III)-hydride intermediate. This higher oxidation state intermediate is the key point of divergence from the Rh-catalyzed pathway. From this Ir(III)-hydride species, the strained C-C bond is cleaved via β-carbon elimination , generating an Ir(III)-alkyl intermediate. The final step is a reductive C-H elimination , which forms the product ketone, regenerates the active Ir(I) catalyst, and releases a molecule of hydrogen (or its equivalent).[9][10]

iridium_mechanism Ir-Catalyzed Cyclobutanol Cleavage Mechanism cluster_cycle cluster_legend Legend Ir_I [L-Ir(I)] Ir_III_H Ir(III)-Hydride Intermediate Ir_I->Ir_III_H + Cyclobutanol (O-H Oxidative Addition) Ir_III_Alkyl Ir(III)-Alkyl Intermediate Ir_III_H->Ir_III_Alkyl β-Carbon Elimination (Ring Opening) Product Open-Chain Ketone Product Ir_III_Alkyl->Product C-H Reductive Elimination Product->Ir_I - Product Catalyst Catalyst Species Key_Intermediate Key Intermediate Ring_Opened Ring-Opened Intermediate Final_Product Product

Figure 2. Simplified catalytic cycle for Ir-catalyzed cyclobutanol cleavage.

Causality Behind Experimental Choices:

  • Catalyst Choice: This pathway is particularly valuable for the enantioselective desymmetrization of prochiral cyclobutanols to generate products with quaternary stereocenters, a challenging synthetic transformation.[9][11][12] In some cases where Rh-catalysis fails to provide stereoinduction, the Ir-based system excels, delivering products with very high enantiomeric excess (up to 95% ee).[1]

  • Milder Conditions: The Ir-catalyzed conversion often proceeds under comparably mild conditions, with temperatures ranging from 45–110 °C.[9][13] This can be advantageous for sensitive substrates.

  • Substrate Limitations: A key consideration when choosing this method is its limitations. The Ir-catalyzed cleavage is known to fail for substrates that bear strongly coordinating functional groups, which can poison the catalyst.[1][9]

Head-to-Head Performance Comparison

The choice between a rhodium or iridium catalyst is not arbitrary; it depends on the specific substrate, the desired outcome, and the tolerance for different reaction conditions. The distinct mechanisms give rise to different performance characteristics.

FeatureRh-Catalyzed CleavageIr-Catalyzed Cleavage
Key Mechanism Formation of Rh(I)-alkoxide followed by β-carbon elimination.[2][5]O-H oxidative addition to form an Ir(III)-hydride, then β-carbon elimination and C-H reductive elimination.[9][10]
Metal Oxidation States Primarily Rh(I).Involves an Ir(I) / Ir(III) catalytic cycle.[14]
Initial Activation Step Coordination and deprotonation of the -OH group.Oxidative addition into the O-H bond.[1]
Typical Temperature Often requires elevated temperatures (>100 °C), though room temperature systems exist.[7]Generally milder conditions (45–110 °C).[9]
Key Application Broadly applicable for C-C cleavage and subsequent functionalization.[8]Excellent for enantioselective desymmetrization, especially for creating quaternary stereocenters.[9]
Known Limitations Can be challenging to achieve high enantioselectivity at high temperatures.Fails for substrates with strongly coordinating groups.[1][9]
Stereochemical Control Highly dependent on the chiral ligand; can be excellent.Can provide very high enantioselectivity where Rh catalysts are ineffective.[1]

Experimental Protocols: A Practical Guide

To illustrate the practical differences, representative experimental protocols are provided below. These are generalized procedures based on published literature and should be adapted for specific substrates.

Protocol 1: Rh-Catalyzed Kinetic Resolution of a Cyclobutanone Derivative

This protocol is adapted from the work of Dong and coworkers on the kinetic resolution of cyclobutanones, a closely related transformation that proceeds via a similar C-C bond activation.[8]

  • Catalyst Preparation: In a nitrogen-filled glovebox, a vial is charged with [Rh(C₂H₄)₂Cl]₂ (2.0 mg, 0.005 mmol, 2.5 mol%), (R)-DTBM-segphos (12.0 mg, 0.011 mmol, 5.5 mol%), and AgSbF₆ (3.8 mg, 0.011 mmol, 5.5 mol%).

  • Solvent Addition: Anhydrous 1,4-dioxane (1.0 mL) is added, and the mixture is stirred at room temperature for 20 minutes to generate the active cationic Rh(I) catalyst.

  • Reaction Initiation: The cyclobutanone substrate (0.20 mmol, 1.0 equiv) is added to the catalyst solution.

  • Reaction Monitoring: The reaction is stirred at room temperature (or slightly elevated temperature, e.g., 40 °C, depending on the substrate) and monitored by TLC or GC-MS until approximately 50% conversion is reached for optimal kinetic resolution.

  • Work-up: The reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to separate the enantioenriched product and the unreacted starting material.

Protocol 2: Ir-Catalyzed Enantioselective Cleavage of a Prochiral Cyclobutanol

This protocol is based on the desymmetrization methodology developed by Schmalz and coworkers.[1][9]

  • Catalyst Pre-formation: Under an argon atmosphere, a Schlenk tube is charged with [Ir(COD)Cl]₂ (3.4 mg, 0.005 mmol, 2.5 mol%) and (S)-DTBM-SegPhos (12.3 mg, 0.011 mmol, 5.5 mol%).

  • Solvent & Substrate Addition: Dry toluene (1.0 mL) is added, followed by a solution of the prochiral tert-cyclobutanol substrate (0.20 mmol, 1.0 equiv) in dry toluene (1.0 mL) via syringe.

  • Heating: The sealed Schlenk tube is placed in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or ¹H NMR analysis of aliquots.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and concentrated in vacuo. The resulting residue is purified by flash column chromatography on silica gel to afford the chiral β-methyl-substituted ketone.

Conclusion and Outlook

The catalytic cleavage of cyclobutanols by rhodium and iridium complexes offers powerful and distinct strategies for molecular construction.

  • Rhodium catalysis , typically proceeding via a Rh(I)-alkoxide and β-carbon elimination, provides a robust and versatile method for C-C bond activation.

  • Iridium catalysis , operating through a novel Ir(I)/Ir(III)-hydride cycle, opens the door to highly enantioselective transformations under milder conditions, particularly for the synthesis of challenging quaternary stereocenters where other methods may fall short.

The choice between these two metals is a clear example of how subtle changes in the catalyst can lead to a complete divergence in the mechanistic pathway, thereby expanding the synthetic chemist's toolkit. Understanding these fundamental differences is crucial for rationally designing synthetic routes and selecting the optimal catalyst to achieve a desired chemical transformation with high efficiency and selectivity. Future research will likely focus on expanding the substrate scope of these reactions, developing more active catalysts that operate under even milder conditions, and applying these powerful ring-opening strategies to the synthesis of increasingly complex and valuable molecules.

References

  • Schmalz, H.-G., et al. (2020). Enantioselective cleavage of cyclobutanols through Ir-catalyzed C-C bond activation: Mechanistic and synthetic aspects. Chemistry – A European Journal, 27(14), 4640-4652. [Link]

  • Murakami, M., & Ishida, N. (2021). Cleavage of Carbon–Carbon σ-Bonds of Four-Membered Rings. Chemical Reviews, 121(1), 264-299. [Link]

  • Cramer, N., et al. (2010). Rhodium-Catalyzed C−C Bond Cleavage: Construction of Acyclic Methyl Substituted Quaternary Stereogenic Centers. Journal of the American Chemical Society, 132(15), 5340-5341. [Link]

  • Dong, G., et al. (2019). Kinetic Resolution via Rh-Catalyzed C–C Activation of Cyclobutanones at Room Temperature. Journal of the American Chemical Society, 141(41), 16260-16265. [Link]

  • Murakami, M., et al. (2000). Lactone Formation by Rhodium-Catalyzed C-C Bond Cleavage of Cyclobutanone. Angewandte Chemie International Edition, 39(14), 2484-2486. [Link]

  • Vicente, J., et al. (2022). Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage. The Journal of Organic Chemistry, 87(3), 1695-1705. [Link]

  • Bhattacharya, S., et al. (2021). Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes. Frontiers in Chemistry, 9, 708871. [Link]

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